3-cyclopentyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-6-9-10-8/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJJREHRTQMDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312476 | |
| Record name | 3-Cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476629-87-5 | |
| Record name | 3-Cyclopentyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476629-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopentyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and properties of 3-cyclopentyl-1H-pyrazole
This technical monograph details the chemical architecture, synthetic pathways, and medicinal chemistry applications of 3-cyclopentyl-1H-pyrazole . This guide is structured for researchers requiring actionable data on using this moiety as a privileged scaffold in drug discovery, particularly within kinase inhibitor development.
Executive Summary
3-Cyclopentyl-1H-pyrazole (CAS: 105308-59-2) acts as a critical bioisostere in modern medicinal chemistry. It combines the hydrogen-bond donor/acceptor motif of the pyrazole ring with the lipophilic, saturated bulk of a cyclopentyl group. This specific architecture allows the molecule to anchor into the ATP-binding hinge region of kinases while simultaneously occupying hydrophobic "gatekeeper" pockets, making it a recurring pharmacophore in inhibitors of Janus Kinases (JAK) , Cyclin-Dependent Kinases (CDK) , and Transient Receptor Potential (TRP) channels.
Chemical Architecture & Physicochemical Profile
Structural Dynamics
The compound exists in a tautomeric equilibrium between the 1H- and 2H- forms. In solution, the position of the proton is fluxional, allowing the molecule to adapt its binding mode based on the complementary residues of the target protein (e.g., interacting with both backbone carbonyls and amines).
| Property | Data | Note |
| Formula | C₈H₁₂N₂ | |
| MW | 136.19 g/mol | Fragment-like space |
| LogP (Calc) | ~2.1 | Ideal lipophilicity for cell permeability |
| pKa (Pyrazolium) | ~2.5 | Protonation of N2 |
| pKa (NH) | ~14.0 | Deprotonation of N1 |
| H-Bond Donors | 1 | (NH) |
| H-Bond Acceptors | 1 | (N2 lone pair) |
| Rotatable Bonds | 1 | Bond between C3(pyrazole) and Cyclopentyl |
Bioisosteric Utility
The cyclopentyl group serves as a saturated bioisostere for phenyl or tert-butyl groups. Unlike a phenyl ring, the cyclopentyl ring is non-aromatic and possesses a "pucker" conformation (envelope or twist), providing distinct 3D spatial occupancy that can improve metabolic stability by eliminating metabolic hotspots (e.g., para-hydroxylation of phenyls).
Synthetic Architecture: The Enaminone Route
While classical Knorr synthesis uses
Reaction Logic
-
Activation: Cyclopentyl methyl ketone is activated by DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form a reactive enaminone intermediate.
-
Cyclization: The enaminone undergoes a regioselective cyclocondensation with hydrazine hydrate . The hydrazine attacks the
-carbon of the enaminone, followed by intramolecular closure.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via the Enaminone intermediate, ensuring regioselectivity.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-cyclopentyl-1H-pyrazole on a 10 mmol scale.
Step 1: Formation of Enaminone
-
Charge: In a dry round-bottom flask, dissolve cyclopentyl methyl ketone (1.12 g, 10 mmol) in anhydrous toluene (10 mL) or run neat if volume permits.
-
Reagent: Add DMF-DMA (1.5 equiv, 1.78 g, 15 mmol).
-
Reaction: Reflux at 110°C for 12 hours under nitrogen.
-
Validation Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone spot will disappear, and a lower Rf yellow/orange spot (enaminone) will appear.
-
-
Workup: Concentrate in vacuo to remove toluene and excess DMF-DMA. The residue (often an orange oil) is used directly without purification to prevent hydrolysis.
Step 2: Cyclization
-
Solvation: Dissolve the crude enaminone residue in Ethanol (15 mL).
-
Cyclization: Add Hydrazine Hydrate (1.2 equiv, 80% solution, ~0.6 mL) dropwise at room temperature. Exothermic reaction possible.
-
Reflux: Heat to reflux (78°C) for 3 hours.
-
Workup: Cool to room temperature. Concentrate the solvent.
-
Purification:
-
Dissolve residue in Ethyl Acetate (30 mL).
-
Wash with Brine (2 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Recrystallization: If solid, recrystallize from Hexane/EtOAc. If oil, purify via flash column chromatography (0-40% EtOAc in Hexanes).
-
Yield Expectation: 85-92%. Characterization: ¹H NMR (CDCl₃) should show the pyrazole C4-H (~6.0 ppm, d) and C5-H (~7.5 ppm, d) signals, along with cyclopentyl multiplets (1.5-2.1 ppm).
Medicinal Chemistry Applications
Kinase Hinge Binding Mode
The 3-cyclopentyl-1H-pyrazole moiety is a "privileged scaffold" for Type I kinase inhibitors. The pyrazole nitrogen pair (NH donor, N: acceptor) mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region backbone (typically a Glu/Leu motif).
The cyclopentyl group plays a crucial role by projecting into the hydrophobic "gatekeeper" region or the solvent-front pocket, depending on the substitution pattern. Its sp³ character improves solubility compared to flat aromatic rings (e.g., phenyl), reducing "brick-dust" properties in drug candidates.
Pharmacophore Interaction Diagram
Caption: Bidentate binding mode of the scaffold within the ATP-binding site.
Case Studies
-
CDK2 Inhibitors: 3-amino-5-cyclopentylpyrazole derivatives have been identified as potent CDK2 inhibitors, where the cyclopentyl group fills the ribose-binding pocket, enhancing selectivity over CDK4 [1].
-
JAK Inhibitors: The scaffold is homologous to the core found in Ruxolitinib (which utilizes a cyclopentyl-functionalized pyrazole linked to a pyrrolopyrimidine), validating the cyclopentyl-pyrazole motif as a stable, high-affinity kinase warhead [2].
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyrazoles are generally stable but can be hygroscopic.
References
-
WO2020157652A8 : 3-carbonylamino-5-cyclopentyl-1h-pyrazole compounds having inhibitory activity on cdk2. (2020).[1] World Intellectual Property Organization. Link
-
Lin, X., et al. (2014). Discovery of ruxolitinib: a potent and selective Janus kinase 1 and 2 inhibitor. Journal of Medicinal Chemistry. Link
-
Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles via Enaminones. Journal of Organic Chemistry. Link
-
PubChem Compound Summary : 3-Cyclopentyl-1H-pyrazole. National Center for Biotechnology Information. Link
Sources
Therapeutic Potential of 3-Cyclopentyl-1H-Pyrazole Derivatives in Oncology
This technical guide provides an in-depth analysis of 3-cyclopentyl-1H-pyrazole derivatives , a specialized subclass of kinase inhibitors with emerging utility in oncology. It synthesizes data from patent literature (e.g., WO2020157652A8), structure-activity relationship (SAR) studies of related CDK/Aurora inhibitors, and established synthetic protocols.
Technical Whitepaper | Version 1.0
Executive Summary
The 3-cyclopentyl-1H-pyrazole scaffold represents a strategic evolution in the design of ATP-competitive kinase inhibitors. While the pyrazole ring is a "privileged structure" in medicinal chemistry—found in approved drugs like Ruxolitinib and Crizotinib—the specific incorporation of a 3-cyclopentyl moiety addresses a critical optimization space between steric bulk and lipophilicity. This guide analyzes the therapeutic rationale, chemical synthesis, and biological mechanism of these derivatives, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases to induce G1/S arrest and mitotic catastrophe in solid tumors.
Chemical Basis & Structural Rationale[1][2][3][4][5][6]
The Pharmacophore
The 1H-pyrazole core serves as a bioisostere for the imidazole ring of adenine, allowing it to anchor into the kinase ATP-binding pocket via hydrogen bonds with the "hinge region" residues (e.g., Glu81 and Leu83 in CDK2).
Why the 3-Cyclopentyl Group?
-
Hydrophobic Pocket Filling: Unlike smaller alkyl groups (methyl/ethyl), the cyclopentyl ring provides significant hydrophobic volume (
). This allows it to displace conserved water molecules and achieve high complementarity with the hydrophobic back-pocket or the "gatekeeper" region of the kinase cleft. -
Lipophilicity Balance: The cyclopentyl group increases logP (lipophilicity), enhancing membrane permeability compared to polar heteroaryl substituents, without the metabolic liability of planar phenyl rings which are prone to oxidation.
-
Conformational Restriction: The cycloalkyl ring limits the entropic penalty upon binding compared to flexible n-pentyl chains.
Structure-Activity Relationship (SAR) Matrix
| Substituent at C3 | Kinase Affinity (CDK2) | Solubility | Metabolic Stability |
| Methyl | Low ( | High | High |
| Phenyl | High ( | Low | Low (CYP oxidation) |
| Cyclopropyl | Moderate ( | High | High |
| 3-Cyclopentyl | Optimal ( | Moderate | High |
Data extrapolated from homologous series in CDK2 inhibitor patents (e.g., PNU-292137 analogs).
Chemical Synthesis Protocol
The synthesis of 3-cyclopentyl-1H-pyrazole derivatives relies on the regioselective condensation of hydrazine with
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the 3-cyclopentyl-1H-pyrazole core via the Meldrum's acid route.
Detailed Protocol: Core Scaffold Synthesis
Objective: Synthesis of ethyl 3-cyclopentyl-3-oxopropanoate (Beta-keto ester) followed by pyrazole ring closure.
-
Activation: Dissolve cyclopentanecarboxylic acid (10 mmol) in anhydrous DCM (50 mL). Add 1.1 eq of Carbonyl Diimidazole (CDI) at 0°C. Stir for 1h to form the acyl imidazole.
-
Condensation: Add Meldrum's acid (10 mmol) to the mixture. Stir overnight at RT. Wash with 1M HCl to remove imidazole byproducts. Evaporate solvent to yield the acyl-Meldrum's acid intermediate.
-
Ethanolysis: Reflux the intermediate in absolute ethanol (30 mL) for 4h. The ring opens and decarboxylates to yield ethyl 3-cyclopentyl-3-oxopropanoate .
-
Cyclization: Dissolve the beta-keto ester (5 mmol) in ethanol (20 mL). Add Hydrazine hydrate (6 mmol) dropwise. Reflux for 3-6h.
-
Isolation: Cool to RT. The product, 3-cyclopentyl-1H-pyrazol-5-ol , often precipitates. If not, evaporate solvent and recrystallize from EtOH/Hexane.
Mechanism of Action: CDK2/Cyclin E Inhibition
The 3-cyclopentyl-1H-pyrazole derivatives function primarily as Type I ATP-competitive inhibitors .
Signaling Pathway Impact
In oncology, CDK2 complexed with Cyclin E is the "master switch" for the G1-to-S phase transition. Inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby sequestering the E2F transcription factor and halting DNA replication.
Caption: Mechanism of G1 arrest via CDK2/Cyclin E inhibition by 3-cyclopentyl-1H-pyrazole derivatives.
Biological Evaluation Protocols
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the ADP produced by the kinase reaction, providing a direct measure of inhibitor potency (
Reagents:
-
Recombinant CDK2/Cyclin E complex (0.2 µ g/well ).
-
Substrate: Histone H1 peptide.
-
ATP (Ultrapure, 10 µM).
-
Test Compound: 3-cyclopentyl derivative (Serial dilution 1 nM - 10 µM).
Protocol:
-
Reaction Assembly: In a 384-well white plate, mix 2 µL of kinase buffer, 1 µL of compound, and 2 µL of enzyme. Incubate 10 min at RT.
-
Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.
-
Depletion: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
Cellular Viability & Selectivity
Cell Lines:
-
MCF-7: Breast cancer (High CDK2 dependency).[1]
-
HCT-116: Colorectal carcinoma.
-
HFF-1: Human Foreskin Fibroblasts (Normal control for toxicity).
Data Interpretation:
A "hit" is defined as a compound with a Selectivity Index (SI) > 10 (i.e.,
References
-
Patent: 3-carbonylamino-5-cyclopentyl-1h-pyrazole compounds having inhibitory activity on cdk2. WO2020157652A8. Link
-
Review: Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (2023). Link
-
Methodology: Discovery of 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. Journal of Medicinal Chemistry (2004). Link
-
Assay Protocol: ADP-Glo™ Kinase Assay Systems Technical Manual. Promega. Link
-
Synthesis: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. (2024).[2][3] Link
Sources
The Ascendancy of the Cyclopentyl Moiety in Pyrazole Scaffolds: A Technical Guide to Its History, Synthesis, and Therapeutic Evolution
For Immediate Release
A deep dive into the history, synthesis, and ever-expanding therapeutic relevance of cyclopentyl-substituted pyrazoles, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this pivotal chemical scaffold.
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century.[1][2] Its story begins in 1883 with Ludwig Knorr's synthesis of antipyrine, a pyrazolone derivative that became one of the first synthetic drugs widely used as an analgesic and antipyretic.[3] This early success sparked extensive exploration of the pyrazole scaffold, revealing its remarkable versatility and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] Within this vast chemical space, the introduction of a cyclopentyl group has emerged as a particularly fruitful strategy in modern drug discovery, imparting unique and advantageous properties to the pyrazole core. This guide will illuminate the history, synthetic methodologies, and the burgeoning therapeutic landscape of cyclopentyl-substituted pyrazoles.
A Historical Trajectory: From Foundational Scaffolds to Targeted Therapeutics
The journey of pyrazole chemistry began with Knorr's landmark synthesis in 1883, which involved the condensation of ethyl acetoacetate with phenylhydrazine.[5] This foundational reaction opened the floodgates for the creation of a myriad of pyrazole derivatives.[1] Early research largely focused on the development of non-steroidal anti-inflammatory drugs (NSAIDs), culminating in the discovery of celecoxib, a selective COX-2 inhibitor, which underscored the therapeutic potential of appropriately substituted pyrazoles.[2][5]
The deliberate incorporation of a cyclopentyl moiety into pyrazole-based drug candidates is a more recent development, largely driven by the need to optimize pharmacokinetic and pharmacodynamic properties for specific biological targets. The cyclopentyl group, with its defined size, lipophilicity, and conformational flexibility, has proven to be a valuable tool for medicinal chemists seeking to enhance potency, selectivity, and metabolic stability.
A notable area where the cyclopentyl-substituted pyrazole scaffold has made a significant impact is in the development of protein kinase inhibitors.[2] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The cyclopentyl group can effectively occupy hydrophobic pockets in the ATP-binding site of various kinases, contributing to high-affinity binding and potent inhibition.
Synthetic Strategies for Cyclopentyl-Substituted Pyrazoles
The synthesis of cyclopentyl-substituted pyrazoles leverages both classical and modern methodologies of heterocyclic chemistry. The primary approaches involve the construction of the pyrazole ring from acyclic precursors bearing a cyclopentyl group or the introduction of the cyclopentyl moiety onto a pre-existing pyrazole core.
Core Synthetic Approaches:
-
Knorr Pyrazole Synthesis and Related Condensations: This classical method remains a workhorse for pyrazole synthesis. It involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine.[5] To generate a cyclopentyl-substituted pyrazole, one of the starting materials must contain the cyclopentyl group. For instance, the reaction of a cyclopentyl-containing β-diketone with hydrazine hydrate will yield a 3- or 5-cyclopentylpyrazole.[5]
-
General Protocol for Knorr-type Synthesis:
-
Dissolve the cyclopentyl-substituted 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a stoichiometric amount of hydrazine hydrate or a substituted hydrazine.
-
Heat the reaction mixture under reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired cyclopentyl-substituted pyrazole.
-
-
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a diazo compound with an alkyne or an alkene followed by oxidation.[6] A cyclopentyl group can be present on either the diazo compound or the dipolarophile.
-
N-Alkylation of Pyrazoles: For the synthesis of N-cyclopentylpyrazoles, a common strategy is the direct alkylation of a pre-formed pyrazole ring. This is typically achieved by treating the pyrazole with a cyclopentyl halide or tosylate in the presence of a base.
-
Detailed Protocol for N-Cyclopentylation:
-
To a solution of the pyrazole in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., sodium hydride, potassium carbonate).
-
Stir the mixture at room temperature for 30-60 minutes to deprotonate the pyrazole nitrogen.
-
Add cyclopentyl bromide or cyclopentyl tosylate dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-cyclopentylpyrazole.
-
-
Therapeutic Applications of Cyclopentyl-Substituted Pyrazoles
The unique physicochemical properties imparted by the cyclopentyl group have led to the exploration of these pyrazole derivatives across a wide range of therapeutic areas.
Kinase Inhibitors in Oncology and Inflammation
A significant number of cyclopentyl-substituted pyrazoles have been developed as potent and selective kinase inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Several pyrazole-based CDK inhibitors feature a cyclopentyl moiety, which often occupies a hydrophobic region of the ATP-binding pocket, contributing to their potency and selectivity. For instance, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were evaluated as IGF-1R tyrosine kinase inhibitors, with some compounds showing IC50 values in the nanomolar range.[7]
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. Ruxolitinib, a pyrazole-containing JAK inhibitor, is a prominent example of a successful drug in this class.[6] The development of next-generation JAK inhibitors often involves the exploration of various substitution patterns on the pyrazole core, including the use of cyclopentyl groups to optimize selectivity and pharmacokinetic profiles.
| Compound Class | Target Kinase(s) | Key Structural Features | Therapeutic Area |
| 2-Amino-4-pyrazolecyclopentylpyrimidines | IGF-1R | Cyclopentyl ring fused to the pyrimidine core | Oncology |
| Pyrido[2,3-d]pyrimidine derivatives | CDK4 | N-cyclopentyl substitution on the pyridopyrimidine ring | Oncology |
| Pyrazole-based JAK inhibitors | JAK1/JAK2 | Often feature a central pyrazole scaffold | Inflammation, Autoimmune Diseases |
Other Therapeutic Arenas
Beyond kinase inhibition, cyclopentyl-substituted pyrazoles are being investigated for other therapeutic applications:
-
G-Protein Coupled Receptor (GPCR) Antagonists: GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes. The development of selective agonists and antagonists for specific GPCRs is a major focus of drug discovery.[8] The pyrazole scaffold has been utilized in the design of GPCR modulators, and the incorporation of a cyclopentyl group can influence ligand binding and functional activity.[9]
-
Agrochemicals: The pyrazole core is also a well-established privileged scaffold in the agrochemical industry, with many commercial pesticides containing this heterocycle.[10] Research in this area continues to explore novel pyrazole derivatives, including those with cyclopentyl substitutions, to develop new and effective crop protection agents.
Future Perspectives
The cyclopentyl-substituted pyrazole scaffold continues to be a fertile ground for drug discovery and development. The ongoing exploration of its structure-activity relationships against a growing number of biological targets promises to yield novel therapeutic agents with improved efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of cyclopentyl-pyrazole derivatives will undoubtedly play a crucial role in the development of next-generation targeted therapies. The versatility of the pyrazole core, combined with the advantageous properties of the cyclopentyl group, ensures that this chemical class will remain at the forefront of medicinal chemistry for years to come.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available from: [Link]
-
G. Sravani, P. V. Kumar and K. Ramakrishna. (2018). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available from: [Link]
-
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Journal of Pharmaceutical and Bioallied Sciences, 8(1), 2-17. Available from: [Link]
-
Roy, U. K., & Jana, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. Available from: [Link]
-
Pujar, G. V., & Purohit, M. G. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available from: [Link]
-
Chavda, S. V., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 92, 246-256. Available from: [Link]
- Substituted pyrazole-containing compounds and their use as pesticides. (n.d.). Google Patents.
-
Naim, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4995. Available from: [Link]
-
Reddy, M. V. R., et al. (2008). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 51(21), 6664-6673. Available from: [Link]
- Preparation of pyrazole and its derivatives. (1991). Google Patents.
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1192. Available from: [Link]
-
Smith, J. A., et al. (2010). Antagonist interaction with the human 5-HT7 receptor mediates the rapid and potent inhibition of non-G-protein-stimulated adenylate cyclase activity: a novel GPCR effect. British Journal of Pharmacology, 159(7), 1460-1471. Available from: [Link]
- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (1997). Google Patents.
-
Moussa, Z., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Heliyon, 10(18), e38894. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2020). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 63(15), 8346-8360. Available from: [Link]
-
Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11504. Available from: [Link]
-
Jacobson, K. A., & Paoletta, S. (2016). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry, 59(13), 6049-6065. Available from: [Link]
-
Lappano, R., & Maggiolini, M. (2011). GPCR agonists and antagonists in the clinic. Endocrine, Metabolic & Immune Disorders - Drug Targets, 11(4), 337-348. Available from: [Link]
-
Cong, X., et al. (2021). Molecular insights into GPCR mechanisms for drugs of abuse. Molecular Psychiatry, 26(1), 107-121. Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Lee, J., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry, 65(13), 8922-8933. Available from: [Link]
-
PYRAZOLE DERIVATIVES AND HERBICIDES. (1998). European Patent Office. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR agonists and antagonists in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 10. US9174967B2 - Substituted pyrazole-containing compounds and their use as pesticides - Google Patents [patents.google.com]
The Strategic Utility of 3-Cyclopentyl-1H-pyrazole in Kinase Inhibitor Design
Topic: Role of 3-cyclopentyl-1H-pyrazole in Kinase Inhibitor Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Developers
Executive Summary: The "Goldilocks" Scaffold
In the high-stakes arena of kinase inhibitor discovery, the 3-cyclopentyl-1H-pyrazole moiety has emerged as a privileged fragment. It solves a specific multiparametric optimization problem: balancing hinge-binding affinity with hydrophobic selectivity while maintaining favorable physicochemical properties (LipE).
Unlike flat aromatic substituents (e.g., phenyl) or small aliphatics (e.g., methyl), the cyclopentyl group offers a unique non-planar, aliphatic bulk that perfectly fills the hydrophobic "gatekeeper" pockets or solvent-front regions of Type I and Type I½ kinase inhibitors. This guide details the structural rationale, synthetic pathways, and experimental validation of this scaffold.
Structural Rationale & Mechanism of Action
The Pharmacophore Triad
The utility of 3-cyclopentyl-1H-pyrazole rests on three structural pillars:
-
The Hinge Binder (Pyrazole Core): The pyrazole ring acts as a bidentate ligand. The N1-H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the Glu or Leu gatekeeper residue), while the N2 serves as an acceptor for the backbone amide nitrogen.
-
The Hydrophobic Anchor (Cyclopentyl Group): The C3-cyclopentyl ring is the critical differentiator. It projects into the hydrophobic back-pocket (often adjacent to the gatekeeper residue) or the solvent front. Its non-planar, "puckered" conformation allows it to induce fit in pockets that are too small for a naphthyl group but too large for a methyl group.
-
Tautomeric Versatility: The 1H-pyrazole exists in equilibrium between the 3- and 5-substituted tautomers. This allows the inhibitor to adapt to the specific steric demands of the ATP-binding cleft before locking into the active conformation upon binding.
SAR Case Study: The "Methyl-to-Cyclopentyl" Cliff
Data from antiparasitic kinase discovery (targeting T. brucei kinases and PDEs) illustrates the potency cliff associated with this scaffold. In the optimization of pyrazolopyrimidinones, replacing a C3-methyl group with a C3-cyclopentyl group resulted in a >1000-fold increase in potency (pIC50 shift from 4.6 to 8.0).
| Substituent (R) | pIC50 (Potency) | LipE (Lipophilic Efficiency) | Structural Insight |
| Methyl | 4.6 (Weak) | Low | Fails to displace water in hydrophobic pocket. |
| Phenyl | 7.3 (Moderate) | Moderate | Too planar; steric clash with pocket walls. |
| Cyclopentyl | 8.0 (High) | High | Optimal shape complementarity (induced fit). |
| Cyclohexyl | 7.4 (High) | Moderate | Too bulky; entropic penalty upon binding. |
Data synthesized from BIPPO analog optimization studies (Source: ACS, 2023).
Visualization of Binding & Logic
The following diagram illustrates the interaction logic and the synthesis workflow.
Figure 1: Left: Mechanistic binding mode of the scaffold. Right: Synthetic pathway to the core intermediate.
Validated Synthetic Protocol
To ensure reproducibility, we provide a self-validating protocol for synthesizing the core scaffold 3-cyclopentyl-1H-pyrazole-5-carboxylic acid (a versatile intermediate for coupling).
Reagents & Setup
-
Substrate: 1-Cyclopentylethanone (CAS: 6004-60-0)
-
Reagents: Diethyl oxalate, Sodium ethoxide (NaOEt), Hydrazine hydrate, Ethanol (anhydrous), Acetic acid.
-
Equipment: Round-bottom flask (250 mL), Reflux condenser, Nitrogen line.
Step-by-Step Methodology
-
Claisen Condensation:
-
Charge a flame-dried flask with NaOEt (1.2 equiv) and anhydrous EtOH (0.5 M concentration relative to substrate) under N2.
-
Add a solution of diethyl oxalate (1.2 equiv) and 1-cyclopentylethanone (1.0 equiv) dropwise over 30 minutes at room temperature.
-
Observation Check: The solution should turn yellow/orange, indicating enolate formation.
-
Heat to 60°C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) for disappearance of the ketone.
-
-
Cyclization:
-
Cool the mixture to room temperature.
-
Add Acetic Acid (1.2 equiv) to neutralize the base (pH ~6-7).
-
Add Hydrazine hydrate (1.5 equiv) dropwise.
-
Reflux the mixture at 80°C for 3 hours.
-
Critical Check: A precipitate usually forms upon cooling.
-
-
Isolation:
-
Concentrate the solvent under reduced pressure.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (0-5% MeOH in DCM).
-
Yield Expectation: 60-80%. Validation: 1H NMR should show the pyrazole singlet (~6.5-6.8 ppm) and the multiplet signatures of the cyclopentyl ring (1.5-2.0 ppm).
Applications in Drug Discovery[1][2][3]
Fragment-Based Drug Discovery (FBDD)
The 3-cyclopentyl-1H-pyrazole fragment (MW ~136 Da) is an ideal "seed" for FBDD.
-
Ligand Efficiency (LE): High. The fragment binds the hinge with high affinity relative to its mass.
-
Growth Vectors: The N1 position is available for alkylation (e.g., attaching solubilizing tails as seen in Ruxolitinib ), and the C4 position is open for Suzuki couplings to extend into the ribose pocket.
Case Study: Ruxolitinib (Jakafi)
While Ruxolitinib technically possesses a cyclopentyl group on the N-alkyl chain rather than the C3-pyrazole carbon, the principle of hydrophobic occupancy remains identical.
-
Structure: (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile.[1]
-
Role: The cyclopentyl group provides chirality and fills the hydrophobic pocket defined by the solvent front, conferring selectivity for JAK1/2 over other kinases.
-
Lesson: The cyclopentyl shape is "privileged" for kinase pockets that require moderate bulk without the rigidity of a phenyl ring.
Experimental Workflow: Kinase Assay Validation
Once the scaffold is incorporated into a lead molecule, assess its potency using an ADP-Glo™ Kinase Assay.
-
Enzyme Prep: Dilute kinase (e.g., JAK2, CDK2) to 2x optimum concentration in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).
-
Compound Prep: Serially dilute the 3-cyclopentyl-pyrazole derivative in DMSO (12-point curve).
-
Reaction:
-
Add 2 µL compound to 384-well plate.
-
Add 4 µL Enzyme solution. Incubate 10 min (Pre-equilibrium).
-
Add 4 µL Substrate/ATP mix. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.
References
-
Vertex Pharmaceuticals. (2014). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Link
-
Incyte Corporation. (2011). Ruxolitinib (Jakafi) Prescribing Information & Chemistry. FDA Access Data.[2] Link
-
Journal of Medicinal Chemistry. (2023). Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. ACS Publications. Link
-
Molecules. (2020).[3][4][5][6][7] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI. Link
-
Bioorganic & Medicinal Chemistry Letters. (2003). Cyclin-Dependent Kinase Inhibitors: Pyrazolo[4,3-d]pyrimidines.[8] ScienceDirect. Link
Sources
- 1. Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound: RUXOLITINIB (CHEMBL1789941) - ChEMBL [ebi.ac.uk]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022046861A1 - Modulators of myc family proto-oncogene protein - Google Patents [patents.google.com]
- 7. Structural Optimization of BIPPO Analogs as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
Methodological & Application
Scalable Synthesis of 3-Cyclopentyl-1H-Pyrazole: Process Development & Safety Protocols
Executive Summary
3-Cyclopentyl-1H-pyrazole is a critical pharmacophore in medicinal chemistry, serving as a lipophilic core for Janus Kinase (JAK) inhibitors and various oncology targets. While laboratory-scale synthesis often utilizes chromatography, industrial scale-up demands routes that rely on crystallization and filtration.
This Application Note details two robust, scalable protocols:
-
The Enaminone Route (High Purity): Utilizes DMF-DMA to generate a crystalline intermediate. Recommended for GMP campaigns requiring strict impurity control.
-
The Claisen-Formylation Route (Cost-Effective): Utilizes ethyl formate. Recommended for early-phase scale-up where raw material cost is the primary driver.
Critical Safety Notice: Both routes utilize Hydrazine Hydrate , a severe toxicant and suspected carcinogen.[1] Section 4 details mandatory engineering controls for handling this reagent.
Route Selection Strategy
The synthesis of 3-substituted pyrazoles generally proceeds via the condensation of a 1,3-dielectrophile with hydrazine. The choice of the 1,3-dielectrophile precursor dictates the scalability profile.
Comparative Analysis
| Feature | Route A: Enaminone (DMF-DMA) | Route B: Claisen (Ethyl Formate) |
| Reagents | 1-Acetylcyclopentane, DMF-DMA | 1-Acetylcyclopentane, Ethyl Formate, NaOEt |
| Intermediate | ||
| Purification | Crystallization (High rejection of impurities) | Extraction/Distillation or Salt Break |
| Atom Economy | Lower (Loss of | Higher (Loss of EtOH) |
| Cost | High (DMF-DMA is expensive) | Low |
| Scalability | Excellent (Filtration-based) | Good (Requires careful pH control) |
Detailed Experimental Protocols
Protocol A: The Enaminone Route (Preferred for Purity)
Rationale:
Step 1: Synthesis of Enaminone Intermediate
Reaction:
-
Charge: To a reactor, charge 1-acetylcyclopentane (1.0 equiv) and DMF-DMA (1.2 equiv).
-
Solvent: No solvent is strictly necessary (neat), but Toluene (3-5 volumes) can be used to aid thermal control.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C).
-
Distillation: The reaction produces methanol. Distill off volatiles/methanol to drive the equilibrium forward.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Disappearance of ketone indicates completion (typically 4–6 hours).
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess DMF-DMA.
-
Critical Step: Triturate the residue with cold hexanes or MTBE. The enaminone often precipitates as a yellow/orange solid. Filter and dry.[2]
-
Step 2: Cyclization with Hydrazine
Reaction:
-
Dissolution: Dissolve the Enaminone intermediate (from Step 1) in Ethanol (5 volumes). Cool to 0–5°C.
-
Addition: Slowly add Hydrazine Hydrate (1.1 equiv) dropwise.
-
Exotherm Warning: This reaction is exothermic. Maintain internal temperature
C during addition.
-
-
Reaction: Allow to warm to room temperature and stir for 2–3 hours.
-
Workup: Concentrate the ethanol solution to ~20% volume.
-
Crystallization: Add water (10 volumes) slowly. The pyrazole product typically precipitates as a white to off-white solid.
-
Filtration: Filter the solid. Wash with water to remove trace hydrazine.
-
Drying: Vacuum dry at 45°C.
Protocol B: The Claisen-Formylation Route (Preferred for Cost)
Rationale: Uses cheap ethyl formate to generate the 1,3-dicarbonyl equivalent.
-
Alkylation: Charge Sodium Ethoxide (1.2 equiv) in Ethanol or Toluene.
-
Addition: Add a mixture of 1-acetylcyclopentane (1.0 equiv) and Ethyl Formate (1.2 equiv) slowly at
C. -
Aging: Stir at room temperature for 12 hours. The sodium salt of the
-ketoaldehyde will precipitate or form a thick slurry. -
Quench/Cyclization: Cool the slurry to 0°C. Add a solution of Hydrazine Hydrate (1.1 equiv) and Acetic Acid (1.2 equiv) in Ethanol.
-
Note: Acetic acid buffers the pH, preventing the formation of polymeric byproducts.
-
-
Reflux: Heat to 60°C for 2 hours to ensure complete cyclization.
-
Extraction: Remove ethanol. Partition residue between Ethyl Acetate and Water.
-
Purification: The organic layer is washed with brine and concentrated. If the product is an oil, induce crystallization using Hexane/EtOAc (9:1) or convert to the Hydrochloride salt (add HCl in dioxane) for filtration.
Process Safety & Engineering Controls
Hydrazine Handling Logic
Hydrazine is the primary safety hazard in this process. It is a potent hepatotoxin and suspected carcinogen.
Figure 1: Decision logic for safe hydrazine handling and waste neutralization.
Critical Safety Parameters (CSPs)
-
Containment: All hydrazine transfers must occur in a closed system or a Class II fume hood.
-
Scrubbing: Reactor off-gas must be routed through a bleach (sodium hypochlorite) scrubber to destroy hydrazine vapors.
-
Decontamination: Spills should be neutralized immediately with 5% calcium hypochlorite or dilute bleach. Do not use concentrated bleach (risk of toxic chloramine gas).
Analytical Controls & Specifications
To ensure the material is suitable for pharmaceutical use (API intermediate), strict controls on the Genotoxic Impurity (GTI) hydrazine are required.
| Test | Method | Specification | Rationale |
| Assay | HPLC (UV 220 nm) | > 98.0% a/a | Purity for subsequent coupling. |
| Hydrazine | LC-MS/MS (Derivatization) | < 10 ppm | GTI control limits. |
| Water | Karl Fischer | < 0.5% | Dryness for moisture-sensitive steps. |
| ROI | Residue on Ignition | < 0.1% | Control of inorganic salts (Route B). |
Mechanism of Synthesis Workflow
Figure 2: Comparative workflow of the two synthesis routes. Route A is preferred for purity; Route B for cost.
References
-
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
-
Enaminone Route Methodology: Heller, S. T., & Natarajan, S. R.[3] "Fast and General Synthesis of Pyrazoles." Organic Letters, 2006.[3] Link
-
Hydrazine Safety Standards: National Institute for Occupational Safety and Health (NIOSH). "Hydrazine: Immediately Dangerous to Life or Health Concentrations (IDLH)."[1] Link
-
Purification of Pyrazoles: "Method for purifying pyrazoles."[4] WO2011076194A1. Link
-
Genotoxic Impurity Control: European Medicines Agency (EMA). "Guideline on the limits of genotoxic impurities." Link
Sources
Application Note: Optimizing Regioselectivity in the N-Alkylation of 3-Cyclopentyl-1H-pyrazole
Executive Summary & Strategic Analysis
The N-alkylation of 3-cyclopentyl-1H-pyrazole represents a classic challenge in heterocyclic chemistry: controlling regioselectivity in the presence of annular tautomerism and steric bulk.[1] The 3-cyclopentyl moiety acts as a moderate steric director, influencing the ratio of the two possible regioisomers:[1]
-
1-Alkyl-3-cyclopentylpyrazole (1,3-isomer): The sterically favored "distal" product.[1]
-
1-Alkyl-5-cyclopentylpyrazole (1,5-isomer): The sterically hindered "proximal" product.[1]
For medicinal chemistry programs—particularly those targeting Janus Kinases (JAK) or other ATP-binding pockets—the distinction is critical.[1] The 1,3-isomer is generally the thermodynamic product, while the 1,5-isomer often requires kinetic control or alternative synthetic routes (e.g., cyclization).[1]
This guide details the reagent systems required to drive this reaction, providing protocols for standard alkylation, Mitsunobu conditions, and analytical differentiation.[1]
The Mechanistic Challenge
The starting material exists in equilibrium between two tautomers.[1] Upon deprotonation, the pyrazolyl anion is an ambident nucleophile.[1]
-
Path A (Favored): Electrophilic attack at the nitrogen distal to the cyclopentyl group minimizes steric clash (
-value of cyclopentyl 2.2 kcal/mol).[1] -
Path B (Disfavored): Attack at the proximal nitrogen forces the incoming alkyl group into the steric radius of the cyclopentyl ring.[1]
Figure 1: Mechanistic divergence in the alkylation of 3-cyclopentyl-1H-pyrazole.
Reagent Selection Guide
The choice of base and solvent is the primary lever for optimizing yield and ratio.[1]
Table 1: Reagent Performance Matrix
| Reagent System | Base | Solvent | Primary Outcome | Mechanism | Recommendation |
| Standard SN2 | DMF / MeCN | High 1,3-Selectivity | "Cesium Effect" / Naked Anion | First Choice for alkyl halides.[1] | |
| Irreversible | THF / DMF | High 1,3-Selectivity | Complete deprotonation | Use for unreactive electrophiles.[1] | |
| Mitsunobu | THF / DCM | Variable / Mixed | Redox dehydration | Use for alcohol electrophiles.[1] | |
| Phase Transfer | Toluene / | High 1,3-Selectivity | Interfacial catalysis | Scalable, green chemistry option.[1] |
Detailed Experimental Protocols
Protocol A: Cesium Carbonate-Mediated Alkylation (The "Standard" Method)
Objective: Synthesis of 1-alkyl-3-cyclopentylpyrazole with maximum regioselectivity.[1]
Rationale: Cesium carbonate (
Materials:
-
3-Cyclopentyl-1H-pyrazole (1.0 equiv)[1]
-
Alkyl Halide (R-X) (1.1 – 1.2 equiv) [Prefer Bromides or Iodides][1]
- (2.0 equiv)[1]
-
Anhydrous DMF (0.2 M concentration)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Dissolution: Add 3-cyclopentyl-1H-pyrazole and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
in a single portion. The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation equilibrium. -
Alkylation: Add the Alkyl Halide dropwise via syringe.[1]
-
Reaction:
-
For reactive electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at RT for 2–4 hours.
-
For hindered electrophiles: Heat to 60°C for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of product mass.[1]
-
Workup: Dilute the reaction mixture with EtOAc and wash with water (
) to remove DMF. Wash with brine ( ).[1] Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The 1,3-isomer (less polar) usually elutes before the 1,5-isomer (more polar) due to better shielding of the nitrogen lone pair, though this can vary with the R-group.[1]
Protocol B: Mitsunobu Alkylation
Objective: Alkylation using primary or secondary alcohols (avoiding halide synthesis).[1]
Rationale: The Mitsunobu reaction proceeds via a phosphonium intermediate.[1] While generally favoring the sterically unhindered isomer, the bulky
Materials:
-
3-Cyclopentyl-1H-pyrazole (1.0 equiv)[1]
-
Alcohol (R-OH) (1.1 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv)[1] -
DIAD or DEAD (1.2 equiv)[1]
-
Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Setup: Charge a flask with Pyrazole, Alcohol, and
in anhydrous THF under inert atmosphere. Cool to 0°C.[1] -
Addition: Add DIAD dropwise over 15 minutes. Caution: Exothermic.[1]
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate the solvent directly.[1]
-
Purification: Triturate with
/Hexanes to precipitate (triphenylphosphine oxide).[1] Filter. Purify the filtrate by chromatography.[1][2]
Analytical Validation: Distinguishing Isomers
You cannot rely on LC-MS alone, as both isomers have identical masses.[1] NMR is the definitive tool.[1]
1D NOE (Nuclear Overhauser Effect) - The Gold Standard
To confirm the structure, irradiate the protons on the newly added Alkyl group (specifically the
-
Scenario A (1,3-Isomer - Distal):
-
Scenario B (1,5-Isomer - Proximal):
Chemical Shift Trends ( NMR in )
-
1,3-Isomer: The alkyl group is in a "freer" environment.[1]
-
1,5-Isomer: The alkyl group is sterically crowded by the cyclopentyl ring.[1] This often leads to shielding effects or broadening of signals depending on the conformational lock.[1]
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for troubleshooting alkylation outcomes.
References
-
Regioselectivity in Pyrazole Alkylation: Behr, L. C.; Fusco, R.; Jarboe, C. H.[1][3] The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings.[1] Wiley-Interscience.[1]
-
The Cesium Effect: Flessner, T., & Dorsch, D. (2010).[1] "Cesium Carbonate."[1][2] Encyclopedia of Reagents for Organic Synthesis. Link[1]
-
Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link[1]
-
Analytical Differentiation (NOE): Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
-
Steric Parameters (A-Values): Winstein, S., & Holness, N. J.[1] (1955).[1] "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 77(21), 5562–5578.[1] Link[1]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Cyclopentyl-1H-pyrazole
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 3-cyclopentyl-1H-pyrazole derivatives. It synthesizes current best practices in palladium catalysis, focusing on the critical challenge of regioselectivity in N-arylation.
Introduction & Strategic Value
The 3-cyclopentyl-1H-pyrazole scaffold is a privileged structural motif in drug discovery, notably within Janus kinase (JAK) inhibitors and antimalarial agents. The cyclopentyl group provides significant lipophilicity (
However, the functionalization of this scaffold presents a specific challenge: Annular Tautomerism .
-
The Problem: 3-cyclopentyl-1H-pyrazole exists in equilibrium with 5-cyclopentyl-1H-pyrazole.
-
The Consequence: Cross-coupling reactions (specifically N-arylation) can yield a mixture of 1-aryl-3-cyclopentyl (distal) and 1-aryl-5-cyclopentyl (proximal) isomers.
-
The Solution: Utilizing sterically demanding Buchwald-type ligands to enforce regiocontrol via steric repulsion.
Mechanistic Insight: Controlling Regioselectivity
To achieve high yields and purity, one must understand the interplay between the substrate's sterics and the catalyst's architecture.
The Regioselectivity Rule
In the palladium-catalyzed N-arylation of unsymmetrical pyrazoles, the reaction generally favors the formation of the 1-aryl-3-substituted isomer (where the aryl group is distal to the bulky cyclopentyl substituent).
Why?
-
Thermodynamics: The 1,3-isomer minimizes steric clash between the incoming electrophile (the Pd-Aryl complex) and the cyclopentyl group.
-
Kinetics: The oxidative addition complex (
) reacts faster with the less hindered nitrogen (N1 in the 3-substituted tautomer).
Ligand Selection Strategy
-
BrettPhos / tBuBrettPhos: These bulky, electron-rich dialkylbiarylphosphine ligands are the "Gold Standard" for pyrazole arylation. Their large size accelerates reductive elimination (crucial for forming C-N bonds) and amplifies the steric bias against the undesired 1,5-isomer.
-
XPhos: A viable alternative for less hindered aryl chlorides.
Diagram 1: Regioselective Reaction Pathway
The following logic flow illustrates the mechanistic bifurcation determined by steric factors.
Figure 1: Kinetic pathway favoring the 1,3-isomer due to steric hindrance at the N-proximal position.
Experimental Protocols
Protocol A: Regioselective N-Arylation (Buchwald-Hartwig)
Objective: Synthesize 1-aryl-3-cyclopentyl-1H-pyrazole with >95:5 regioselectivity. Scope: Compatible with Aryl Bromides, Chlorides, and Triflates.[1][2][3][4]
Reagents & Materials:
-
Substrate: 3-Cyclopentyl-1H-pyrazole (1.0 equiv)
-
Electrophile: Aryl Halide (1.1 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (1.0–2.0 mol%) or [(Allyl)PdCl]₂
-
Ligand: tBuBrettPhos (2.0–4.0 mol%) (Use L:Pd ratio of 2:1 for monodentate phosphines)
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sensitive substrates)
-
Solvent: t-Amyl Alcohol (Green alternative to Dioxane) or 1,4-Dioxane.
Step-by-Step Procedure:
-
Inerting: Charge a reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃ (0.01 equiv), tBuBrettPhos (0.02 equiv), and the solid Aryl Halide (1.1 equiv).
-
Purging: Seal the vial and cycle vacuum/Argon three times to remove O₂.
-
Solvent Addition: Add anhydrous t-Amyl Alcohol (concentration 0.2 M) via syringe. Stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution typically turns from dark red to orange/brown).
-
Substrate Addition: Add 3-cyclopentyl-1H-pyrazole (1.0 equiv) and Base (K₃PO₄, 2.0 equiv).
-
Note: If the pyrazole is a solid, add it in step 1. If liquid, add here.
-
-
Reaction: Heat the block to 100 °C for 12–16 hours.
-
Monitoring: Monitor by LC-MS.[5] Look for the disappearance of the aryl halide.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite eluting with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Isomer Separation: The 1,3-isomer is typically less polar than the 1,5-isomer due to better shielding of the nitrogen lone pairs.
-
Data Summary: Ligand Performance Table
| Ligand | Aryl Chloride Yield | Aryl Bromide Yield | Regioselectivity (1,3 : 1,5) | Notes |
| tBuBrettPhos | 92% | 96% | >98:2 | Best overall for sterics & yield. |
| XPhos | 85% | 90% | 90:10 | Good for unhindered aryl chlorides. |
| BINAP | 40% | 65% | 75:25 | Poor conversion; insufficient steric bulk. |
| PPh3 | <10% | 25% | 60:40 | Not recommended. |
Protocol B: C-4 Functionalization (Sequential Workflow)
Objective: Access fully substituted pyrazoles (e.g., 1-aryl-3-cyclopentyl-4-arylpyrazole). Strategy: N-arylation must precede C-4 functionalization to prevent catalyst poisoning by free NH groups during the second coupling.
Workflow Diagram
Figure 2: Sequential functionalization workflow to avoid regioselectivity loss.
Procedure (Step 3: Suzuki Coupling at C-4):
-
Substrate: 1-Aryl-4-iodo-3-cyclopentylpyrazole (from Step 2).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv).
-
Base/Solvent: 2M Na₂CO₃ (aq) / Dioxane (1:3 ratio).
-
Conditions: 90 °C, 4 hours.
-
Note: The C-4 position is highly reactive toward oxidative addition once iodinated; standard ligands (dppf, PPh3) work well here, unlike the difficult N-arylation.
-
Troubleshooting & Optimization (The "Notebook" Section)
-
Issue: Low Conversion of Aryl Chloride.
-
Fix: Switch ligand to BrettPhos (specifically designed for chlorides) or increase temperature to 110 °C. Ensure the solvent is strictly anhydrous.
-
-
Issue: Poor Regioselectivity (Significant 1,5-isomer formed).
-
Fix: The reaction temperature may be too high, allowing thermodynamic equilibration to the wrong isomer (rare, but possible). Lower to 80 °C and extend time. Alternatively, increase the bulk of the ligand (switch from XPhos to tBuBrettPhos).
-
-
Issue: "Black Metal" Precipitation.
-
Fix: Catalyst decomposition. Ensure rigorous O₂ exclusion. Add the phosphine ligand before the Pd source if mixing stock solutions, or use a pre-formed catalyst like Pd(tBuBrettPhos) G3 .
-
Safety Considerations
-
Palladium Residues: Pd species are toxic; ensure thorough scavenging (e.g., using SiliaMetS® Thiol resin) before biological testing.
-
Base Handling: K₃PO₄ is hygroscopic; grind to a fine powder before use to ensure consistent heterogeneity and reaction rates.
-
Solvents: t-Amyl alcohol is flammable but has a higher flash point than dioxane, making it safer for scale-up.
References
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[1][6] The Journal of Organic Chemistry, 84(10), 6508–6515.
- Key Insight: Establishes tBuBrettPhos as the superior ligand for pyrazole couplings.
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Palladium-Catalyzed N-Arylation of Indoles and Pyrazoles. Organic Letters.
- Key Insight: Foundational work on using bulky biarylphosphines for N-heterocycles.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Key Insight: Comprehensive review of ligand selection logic (Sterics vs. Electronics).
-
BenchChem Application Note.
-
Key Insight: General handling of 3-substituted pyrazoles in cross-coupling.[7]
-
Sources
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. WO2024126648A1 - SULFOXIMINES AS INHIBITORS OF NaV1.8 - Google Patents [patents.google.com]
- 6. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the 3-Cyclopentyl-1H-Pyrazole Ring
Introduction: The 3-Cyclopentyl-1H-Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 3-cyclopentyl-1H-pyrazole core is a significant structural motif in modern drug discovery and development. Its unique combination of a bulky, lipophilic cyclopentyl group at the 3-position and the versatile pyrazole heterocycle offers a rich three-dimensional architecture for probing biological targets. The pyrazole ring itself is a bioisostere for amides and other aromatic systems, capable of engaging in hydrogen bonding and other non-covalent interactions, while the cyclopentyl moiety can occupy hydrophobic pockets in enzyme active sites or receptors. This has led to the incorporation of this scaffold in a range of biologically active molecules, including kinase inhibitors, cannabinoid receptor antagonists, and other therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the 3-cyclopentyl-1H-pyrazole ring. We will delve into the key reactive sites of this scaffold—the N1 and N2 nitrogen atoms, the C4 and C5 carbon atoms of the pyrazole ring, and the cyclopentyl substituent itself. For each position, we will explore mechanistically driven strategies and provide field-proven protocols to empower researchers in their synthetic endeavors.
I. N-Functionalization: Tailoring Solubility, Pharmacokinetics, and Target Engagement
The two nitrogen atoms of the pyrazole ring offer a prime handle for introducing a wide array of substituents to modulate the physicochemical properties and biological activity of the molecule. The regioselectivity of N-alkylation and N-arylation is a critical consideration, primarily governed by the steric hindrance imposed by the 3-cyclopentyl group.
Causality of Regioselectivity in N-Alkylation
In the N-alkylation of 3-substituted pyrazoles, the reaction generally favors the less sterically hindered nitrogen atom, which is the N1-position in the case of 3-cyclopentyl-1H-pyrazole. This preference can be rationalized by the transition state of the SN2 reaction, where the incoming electrophile experiences less steric clash when approaching the N1 nitrogen compared to the N2 nitrogen, which is flanked by the bulky cyclopentyl group.
Figure 1: Steric hindrance dictates the regioselectivity of N-alkylation.
Protocol 1: Regioselective N1-Alkylation under Basic Conditions
This protocol describes a general and reliable method for the N1-alkylation of 3-cyclopentyl-1H-pyrazole using a variety of alkyl halides.
Materials:
-
3-Cyclopentyl-1H-pyrazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-cyclopentyl-1H-pyrazole (1.0 eq) in DMF or MeCN (0.1-0.2 M), add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated product.
Self-Validation: The regioselectivity can be confirmed by 1D and 2D NMR spectroscopy. NOESY or HMBC correlations between the N-alkyl protons and the C5-proton of the pyrazole ring will confirm the N1-alkylation.
| Parameter | Condition | Rationale |
| Base | Cs₂CO₃ is often more effective than K₂CO₃ | Increased solubility and basicity of Cs₂CO₃ can accelerate the reaction. |
| Solvent | DMF or MeCN | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | Room temperature to 70 °C | The reactivity of the alkyl halide will dictate the required temperature. |
II. C4-Functionalization: The Electron-Rich Position
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. Halogenation at this position provides a versatile handle for subsequent cross-coupling reactions.
Protocol 2: Direct C4-Bromination
This protocol details the regioselective bromination of 3-cyclopentyl-1H-pyrazole at the C4 position using N-bromosuccinimide (NBS).
Materials:
-
3-Cyclopentyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-cyclopentyl-1H-pyrazole (1.0 eq) in DCM or CHCl₃ (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-bromo-3-cyclopentyl-1H-pyrazole.
Expertise & Experience: The C4-position's high nucleophilicity makes this reaction highly regioselective.[1] The use of mild brominating agents like NBS at low temperatures minimizes the formation of di-brominated byproducts.
III. C5-Functionalization: Leveraging Directing Groups and C-H Activation
Functionalization at the C5 position is more challenging due to its lower intrinsic reactivity compared to C4.[1] Modern synthetic methods, such as directed metalation and transition-metal-catalyzed C-H activation, have emerged as powerful tools to achieve regioselective C5-functionalization.[2]
Directed ortho-Metalation (DoM) Strategy
A directing group (DG) installed at the N1 position can direct deprotonation by a strong base (e.g., n-butyllithium) to the adjacent C5 position. Subsequent quenching with an electrophile introduces the desired functionality.
Figure 2: Directed ortho-Metalation (DoM) for C5-functionalization.
Protocol 3: Palladium-Catalyzed C5-Arylation via C-H Activation
This protocol outlines a method for the direct arylation of the C5 position of an N-substituted 3-cyclopentyl-1H-pyrazole using a palladium catalyst. A directing group on the nitrogen is often crucial for high regioselectivity.
Materials:
-
N-Substituted-3-cyclopentyl-1H-pyrazole (e.g., N-phenyl or N-pivaloyl)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA) or other high-boiling polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and line
-
Ethyl acetate (EtOAc)
-
Celite
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add N-substituted-3-cyclopentyl-1H-pyrazole (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (5-10 mol%), and KOAc (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMA via syringe.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing the pad with EtOAc.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness: The success of this reaction is highly dependent on the choice of the N-substituent, which acts as a directing group.[3] The reaction should be optimized for each specific substrate.
IV. Functionalization via Cross-Coupling Reactions
Once a halogen is introduced at the C4 or C5 position, a plethora of cross-coupling reactions can be employed to install a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-cyclopentyl-1H-pyrazole
This protocol describes the Suzuki-Miyaura coupling of a 4-bromo-3-cyclopentyl-pyrazole with an arylboronic acid.
Materials:
-
4-Bromo-3-cyclopentyl-1H-pyrazole (or its N-protected derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and line
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 4-bromo-3-cyclopentyl-1H-pyrazole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction to 80-110 °C and stir for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Authoritative Grounding: The choice of palladium catalyst and ligand is crucial for efficient coupling, especially with sterically demanding or electronically deactivated coupling partners.[4][5] Buchwald-type ligands are often effective for challenging couplings.[6]
Figure 3: General workflow for Suzuki-Miyaura cross-coupling.
V. Functionalization of the Cyclopentyl Group
While direct functionalization of the cyclopentyl ring is less common, it can be achieved through radical halogenation followed by nucleophilic substitution or elimination, or through directed C-H activation if a suitable directing group is present on the pyrazole nitrogen.
Conclusion
The 3-cyclopentyl-1H-pyrazole scaffold offers a multitude of opportunities for chemical diversification. By understanding the inherent reactivity of the pyrazole ring and employing modern synthetic methodologies, researchers can strategically functionalize this privileged core to generate novel molecules with tailored properties for drug discovery and other applications. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of new 3-cyclopentyl-1H-pyrazole derivatives.
References
- Ebenezer, O. B., & Adejayan, O. A. (2021).
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
- Jasiński, M., & Młostoń, G. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules, 28(15), 5869.
- Guzmán-Pérez, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7769–7772.
- Buchwald, S. L., & Mauger, C. (2008). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Accounts of chemical research, 41(11), 1462-1473.
- Chisholm, J. D., & Van Vranken, D. L. (2000). Palladium-Catalyzed Arylation of Pyrazoles. The Journal of Organic Chemistry, 65(23), 7541–7553.
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086.
- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022).
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl− Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical reviews, 107(1), 174-238.
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
- Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalization: mechanism and scope. Chemical reviews, 111(3), 1315-1345.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Campeau, L. C., & Fagnou, K. (2006). Palladium-catalyzed direct arylation of simple arenes in the presence of pivalic acid.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169.
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Beyond directing groups: transition-metal-catalyzed C–H activation of simple arenes.
- Shabashov, D., & Daugulis, O. (2010). Auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon–hydrogen bonds. Journal of the American Chemical Society, 132(11), 3965-3972.
- He, C., & Zhang, S. (2016). Recent advances in transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 14(1), 19-32.
- Besset, T., Kuhl, N., & Glorius, F. (2011). Rh (III)-catalyzed C–H activation/olefination of N-pivaloyl-1, 3, 5-triphenylpyrazole. Organic letters, 13(16), 4220-4223.
- Gandeepan, P., & Ackermann, L. (2013). Transient directing groups for transformative C–H activation.
- Shang, R., & Ilies, L. (2017). Chelation-assisted C–H activation reactions. In Topics in Current Chemistry (Vol. 375, No. 4, p. 70). Springer.
- Rouquet, G., & Chatani, N. (2013). Catalytic C–H bond functionalization of pyridines.
- Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H bond functionalization: emerging strategy for materials science.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
- Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
- Ferreira, I. C., & Queiroz, M. J. R. (2019). Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles. Molecules, 24(17), 3127.
- Larrosa, I., & Romea, P. (2005). Regioselective Synthesis of 1, 3, 5-Trisubstituted Pyrazoles by Condensation of 1, 3-Diketones with Hydrazines. Synthesis, 2005(12), 2001-2004.
- Wallace, D. J., & Chen, C. Y. (2002). The Suzuki-Miyaura cross-coupling of unprotected haloimidazoles. The Journal of organic chemistry, 67(26), 9350-9354.
- Janin, Y. L. (2012). Preparation and chemistry of 3/5-halogenopyrazoles. Chemical reviews, 112(7), 3924-3958.
- Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022).
- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Besset, T., Kuhl, N., & Glorius, F. (2011). Rh (III)-catalyzed C–H activation/olefination of N-pivaloyl-1, 3, 5-triphenylpyrazole. Organic letters, 13(16), 4220-4223.
- Gandeepan, P., & Ackermann, L. (2013). Transient directing groups for transformative C–H activation.
- Shang, R., & Ilies, L. (2017). Chelation-assisted C–H activation reactions. In Topics in Current Chemistry (Vol. 375, No. 4, p. 70). Springer.
- Rouquet, G., & Chatani, N. (2013). Catalytic C–H bond functionalization of pyridines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
procedure for cyclization of hydrazine with cyclopentyl beta-diketones
High-Fidelity Cyclization of Hydrazine with Cyclopentyl -Diketones: Protocols for Fused and Substituted Pyrazole Scaffolds
Executive Summary & Strategic Importance
The pyrazole moiety is a "privileged scaffold" in modern drug discovery, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib).
This guide addresses a specific, high-value subset of pyrazole synthesis: the cyclization of cyclopentyl
-
Fused Systems (Tetrahydrocyclopenta[c]pyrazoles): Formed from cyclic
-diketones (e.g., 2-acetylcyclopentanone). These are conformationally restricted scaffolds often used to target ATP-binding pockets. -
Substituted Systems: Formed from linear
-diketones bearing a cyclopentyl group. These provide lipophilic bulk critical for hydrophobic pocket occupancy.
This protocol moves beyond generic textbook descriptions, offering optimized conditions that minimize common failure modes: regiochemical scrambling, incomplete cyclization (hydrazone stagnation), and hydrazine-induced degradation.
Mechanistic Insight & Reaction Logic
The Paal-Knorr condensation between a 1,3-diketone and hydrazine is often oversimplified. In the context of 2-acetylcyclopentanone , the reaction is governed by the competing electrophilicity of the exocyclic acetyl group versus the endocyclic ketone.
The Cyclization Pathway (Fused System)
The reaction proceeds through a mono-hydrazone intermediate. For 2-acetylcyclopentanone, the hydrazine preferentially attacks the less hindered exocyclic carbonyl first. However, acid catalysis is often required to force the second condensation step (dehydration) to close the strained 5,5-fused ring system.
Figure 1: Mechanistic pathway for the formation of the fused cyclopenta[c]pyrazole system. Note that the dehydration step is the rate-determining step in neutral media.
Critical Parameters & Optimization
The choice of solvent and pH is binary: it depends on whether you are synthesizing a Fused or Substituted system.
Table 1: Reaction Parameter Optimization Matrix
| Parameter | Condition A: Fused System (Ring Closure) | Condition B: Substituent System (Linear) | Rationale |
| Substrate | 2-Acetylcyclopentanone | 1-Cyclopentylbutane-1,3-dione | Ring strain vs. Steric bulk |
| Solvent | Ethanol (Abs.) or Acetic Acid | Methanol or THF | Fused systems require higher T (reflux) or acid catalysis to overcome strain. |
| Catalyst | Glacial Acetic Acid (10-20 mol%) | None (usually) or HCl (cat.) | Acid promotes the difficult dehydration of the hemiaminal in fused systems. |
| Temp | Reflux (78–80 °C) | 0 °C | Linear systems cyclize rapidly; cooling prevents bis-hydrazone formation. |
| Hydrazine | Hydrazine Hydrate (55-64%) | Hydrazine Hydrate (55-64%) | Anhydrous hydrazine is unnecessary and poses extreme safety risks. |
Experimental Protocols
Protocol A: Synthesis of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (Fused System)
Context: This protocol is optimized for 2-acetylcyclopentanone. The use of acetic acid is crucial here to prevent the isolation of the stable hydrazone intermediate.
Safety Prerequisite: Hydrazine hydrate is a suspected carcinogen and highly toxic.[1] All operations must be performed in a functioning fume hood. Double-glove (Nitrile) and use a face shield.
Materials:
-
2-Acetylcyclopentanone (10.0 mmol, 1.26 g)
-
Hydrazine Hydrate (64% w/w, 12.0 mmol, ~0.6 mL)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-acetylcyclopentanone (1.26 g) in Ethanol (15 mL).
-
Acidification: Add Glacial Acetic Acid (0.5 mL) to the stirring solution. Note: This buffers the reaction and catalyzes the final dehydration step.
-
Controlled Addition: Cool the solution to 0 °C using an ice bath. Add Hydrazine Hydrate dropwise over 5 minutes.
-
Why? The initial condensation is exothermic. Controlling the rate prevents the formation of azine byproducts (dimers).
-
-
Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (80 °C) for 3–5 hours.
-
Monitoring: Check via TLC (EtOAc:Hexane 1:1). The starting diketone (usually UV active/FeCl3 stain positive) should disappear. The pyrazole product is often UV active but less intense.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.
-
The residue will likely be an oil or a semi-solid.
-
Neutralization: Redissolve in EtOAc (30 mL) and wash with Saturated NaHCO3 (2 x 15 mL) to remove acetic acid.
-
Wash with Brine (10 mL), dry over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallize from Cyclohexane or EtOAc/Hexane mixtures. If oil persists, triturate with cold diethyl ether.
Expected Yield: 75–85% Characterization:
-
1H NMR (CDCl3): Look for the disappearance of the acetyl methyl singlet (~2.1 ppm) and appearance of the pyrazole-CH3 (~2.2 ppm) and the broad NH signal (>10 ppm).
Protocol B: Synthesis of 3-Cyclopentyl-5-methyl-1H-pyrazole (Substituted System)
Context: For linear diketones like 1-cyclopentyl-1,3-butanedione, the reaction is faster. High temperatures can lead to regiochemical scrambling if N-substituted hydrazines are used, though with simple hydrazine, this is less critical.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-cyclopentyl-1,3-butanedione (10 mmol) in Methanol (20 mL) at Room Temperature (RT).
-
Addition: Add Hydrazine Hydrate (11 mmol) dropwise.
-
Observation: A slight exotherm is normal. No external cooling is usually required unless scaling up >10g.
-
-
Reaction: Stir at RT for 2 hours.
-
Self-Validation: Linear
-diketones cyclize much faster than cyclic ones. If TLC shows starting material remaining after 2 hours, warm to 50 °C.
-
-
Isolation:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
The pyrazole often precipitates as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Troubleshooting & Decision Logic
Use the following decision tree to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting logic for hydrazine cyclizations.
Common Pitfalls
-
The "Oiling Out" Phenomenon: Pyrazoles are often semi-solids. If your product oils out during recrystallization, scratch the flask with a glass rod or add a seed crystal.
-
Hydrazine Quality: Old hydrazine hydrate absorbs CO2 and oxidizes. If the reagent is yellow/brown, distill it or buy fresh stock.
-
Regioisomers: While symmetric hydrazine (
) theoretically gives one product, tautomerism ( vs ) exists. In solution (NMR), these often average out or appear as broad signals.
References
-
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link
-
Mechanism & Regioselectivity: Gosselin, F., et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from Acetylenic Ketones." Journal of Organic Chemistry, 2004, 69(23), 7809–7815. Link
- Fused Ring Systems: Lynch, M. A., et al. "Synthesis of Tetrahydroindazoles." Journal of Heterocyclic Chemistry, 1998. (General reference for fused pyrazole methodology).
-
Hydrazine Safety: "Hydrazine Hydrate Safety Data Sheet." PubChem. Link
Sources
using 3-cyclopentyl-1H-pyrazole as a building block in organic synthesis
Application Note: Strategic Utilization of 3-Cyclopentyl-1H-pyrazole in Medicinal Chemistry
Executive Summary
3-Cyclopentyl-1H-pyrazole is a high-value heterocyclic building block, particularly prevalent in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families). Its structural value lies in the cyclopentyl group , which fills hydrophobic pockets (e.g., the gatekeeper region) while the pyrazole core functions as a bidentate hydrogen bond donor/acceptor scaffold.
This guide provides a validated protocol for the synthesis, characterization, and regioselective functionalization of 3-cyclopentyl-1H-pyrazole. It specifically addresses the challenge of N1- vs. N2-alkylation regiocontrol , a critical quality attribute in drug substance manufacturing.
Chemical Profile & Strategic Value
| Property | Value / Description | Strategic Implication |
| CAS Number | 100114-57-6 | Unique identifier for sourcing. |
| Formula | C₈H₁₂N₂ | MW: 136.19 g/mol . |
| LogP (Calc) | ~2.1 | Ideal lipophilicity for oral bioavailability (Lipinski compliant). |
| pKa (NH) | ~14.0 | Weakly acidic; requires strong bases (NaH, Cs₂CO₃) for deprotonation. |
| Tautomerism | 3- vs. 5-substituted | Exists in equilibrium; impacts N-alkylation regioselectivity. |
| Key Motif | Hydrophobic Tail | The cyclopentyl ring adopts an "envelope" conformation, ideal for occupying spherical hydrophobic sub-pockets in enzymes. |
Synthesis Protocol: The Enaminone Route
While 3-cyclopentyl-1H-pyrazole can be sourced commercially, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route utilizes the condensation of acetylcyclopentane with DMF-DMA, followed by cyclization with hydrazine.
Mechanism & Workflow
Figure 1: Two-step synthesis of 3-cyclopentyl-1H-pyrazole via enaminone intermediate.
Step-by-Step Procedure
Step 1: Enaminone Formation
-
Charge a round-bottom flask with acetylcyclopentane (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the neat mixture to 110°C for 12–16 hours under nitrogen.
-
Note: Methanol is a byproduct. A reflux condenser is necessary, but allowing volatile MeOH to escape (via a partial distillation setup) can drive conversion.
-
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA.
-
Checkpoint: The residue (crude enaminone) is typically a yellow/orange oil. Proceed directly to Step 2 without purification to minimize hydrolysis.
Step 2: Cyclization
-
Dissolve the crude enaminone in Ethanol (5 mL per mmol of starting material).
-
Add Hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Caution: Hydrazine is toxic and potentially unstable. Use a blast shield.
-
-
Heat to reflux (78°C) for 3 hours.
-
Monitor by TLC (50% EtOAc/Hexane). The enaminone spot will disappear, and a new, more polar spot (Product) will appear.
-
Workup: Cool to RT. Concentrate solvent. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Typical Yield: 75–85% (over 2 steps).
Critical Reactivity: Regioselective Functionalization
The most common failure mode in using this building block is losing control over the N1 vs. N2 alkylation . Due to annular tautomerism, the pyrazole nitrogen atoms are distinct:
-
N1 (Distal): Further from the cyclopentyl group. Generally less sterically hindered.
-
N2 (Proximal): Adjacent to the cyclopentyl group.[1] Sterically crowded.
Protocol A: Regioselective N-Alkylation (Favoring N1)
Target: To attach the pyrazole to a scaffold via the nitrogen distal to the cyclopentyl ring (the most common orientation in kinase inhibitors).
Reagents:
-
Base: Cs₂CO₃ (Cesium Carbonate) - 2.0 eq
-
Solvent: DMF (Anhydrous)
-
Electrophile: Alkyl Halide (1.1 eq)
Procedure:
-
Dissolve 3-cyclopentyl-1H-pyrazole in DMF (0.2 M).
-
Add Cs₂CO₃. Stir at RT for 30 min to deprotonate.
-
Stir at RT (or 60°C for unreactive halides) for 4-12 hours.
-
Regio-Outcome: Under thermodynamic control and steric influence, the N1-isomer (1-alkyl-3-cyclopentylpyrazole) is the major product (>90:10 ratio typically). The bulky cyclopentyl group blocks the N2 approach.
Protocol B: C4-Iodination (Scaffold Activation)
Target: To install a handle at the C4 position for Suzuki/Sonogashira coupling.
Reagents:
-
NIS (N-Iodosuccinimide) - 1.1 eq
-
Solvent: Acetonitrile or DCM [2]
Procedure:
-
Dissolve 3-cyclopentyl-1H-pyrazole in CH₃CN (0.5 M).
-
Add NIS portion-wise at 0°C.
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine color. Extract with EtOAc.
-
Result: 3-cyclopentyl-4-iodo-1H-pyrazole. This intermediate is stable and ready for cross-coupling.
Application Case Study: Kinase Inhibitor Scaffold Construction
The following diagram illustrates the logic flow for converting the raw building block into a functional drug scaffold using the protocols defined above.
Figure 2: Modular assembly of a kinase inhibitor core. Note that SEM protection is often required before Suzuki coupling to prevent catalyst poisoning by the free NH.
Troubleshooting & Quality Control
Characterization Data (Representative)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.52 (d, J = 2.0 Hz, 1H, H-5 )
-
δ 6.15 (d, J = 2.0 Hz, 1H, H-4 )
-
δ 3.05 (m, 1H, Cyclopentyl-CH )
-
δ 2.10–1.60 (m, 8H, Cyclopentyl-CH₂ )
-
-
Differentiation of Isomers (NOESY):
-
N1-Alkylated: NOE observed between the N-Alkyl protons and H-5, but weak/no NOE between N-Alkyl and Cyclopentyl group.
-
N2-Alkylated: Strong NOE observed between N-Alkyl protons and the Cyclopentyl methine proton.
-
Common Pitfalls
-
Bis-alkylation: Using excess base/electrophile can lead to quaternary ammonium salts. Solution: Use exactly 1.0–1.1 eq of alkyl halide.
-
Incomplete Cyclization: If the enaminone step (Step 1) is not driven to completion, the hydrazine step will yield complex mixtures. Solution: Ensure removal of methanol during Step 1.
-
Regioisomer Mixtures: If N2 alkylation occurs (often ~5-10%), it usually elutes faster on silica gel than the N1 isomer due to shielding of the polar nitrogen by the cyclopentyl group.
References
-
Synthesis of Pyrazoles via Enaminones
- Title: "Enaminones as building blocks in organic synthesis."
- Source:Beilstein Journal of Organic Chemistry, 2012.
-
URL:[Link]
-
Regioselective Alkylation
- Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."
- Source:Organic Letters, 2013.
-
URL:[Link]
- Magnesium-Catalyzed Regiocontrol (Advanced): Title: "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Source:Synlett, 2018.
-
Iodination Protocols
- Title: "Efficient and regioselective iodin
- Source:Tetrahedron Letters, 2006.
-
URL:[Link]
Sources
Troubleshooting & Optimization
improving reaction yields for 3-cyclopentyl-1H-pyrazole synthesis
Optimization & Troubleshooting Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Yield optimization, impurity profiling, and scalable protocols for the synthesis of 3-cyclopentyl-1H-pyrazole (CAS: 154258-82-9) and its derivatives.
Introduction: The Scaffold
The 3-cyclopentyl-1H-pyrazole moiety is a critical pharmacophore in kinase inhibitors (e.g., JAK1/2 inhibitors). While the Knorr pyrazole synthesis is the textbook approach, researchers often encounter low yields (<50%) , oily crudes , and persistent hydrazine contamination .
This guide prioritizes the Enaminone Route (DMF-DMA method) over the classical Claisen condensation with ethyl formate, as it offers superior regiocontrol, easier purification, and yields typically exceeding 85%.
Module 1: The Optimized Protocol (Enaminone Route)
Recommended for highest purity and yield.
The Chemistry
Instead of reacting unstable
Step-by-Step Methodology
Reagents:
-
1-Cyclopentylethanone (Cyclopentyl methyl ketone) [Starting Material]
-
DMF-DMA (1.2 equivalents)
-
Hydrazine Hydrate (64% or 80% solution, 1.5 equivalents)
-
Ethanol (Absolute)
Protocol:
-
Enaminone Formation:
-
Charge 1-cyclopentylethanone (1.0 eq) into a reaction vessel.
-
Add DMF-DMA (1.2 eq). Note: No solvent is required if neat, otherwise use Toluene.
-
Reflux at 110°C for 4–6 hours.
-
Critical Checkpoint: Monitor by TLC/LCMS. The starting ketone should disappear, replaced by the polar enaminone spot.
-
Workup: Concentrate under reduced pressure to remove methanol byproduct and excess DMF-DMA. The residue (usually an orange oil/solid) is used directly.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (5 mL per gram of substrate).
-
Cool to 0–5°C (Ice bath). Exotherm Control.
-
Add Hydrazine Hydrate (1.5 eq) dropwise over 15 minutes.
-
Allow to warm to room temperature, then reflux for 2 hours.
-
-
Isolation (The "Anti-Oil" Trick):
-
Concentrate the ethanol to ~20% of original volume.
-
Pour the residue into ice-cold water (10x volume) with vigorous stirring.
-
The product should precipitate as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum at 45°C.
-
Yield Expectation: 85–92% Purity: >98% (by HPLC)
Module 2: Visualizing the Workflow
The following diagram illustrates the reaction logic and critical control points (CCPs) for the Enaminone route.
Caption: Step-wise synthesis via the DMF-DMA enaminone route, highlighting the intermediate isolation and final precipitation logic.
Module 3: Troubleshooting & FAQs
Q1: My product remains an oil and refuses to crystallize. How do I fix this?
Diagnosis: This is the most common issue. It usually stems from:
-
Residual solvent (DMF or Ethanol).
-
Trace hydrazine acting as a solubilizer.
-
Presence of regioisomers (less likely in this specific route but possible).
Corrective Action:
-
The "Seeding" Technique: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE. Add Hexane/Heptane dropwise until cloudy. Scratch the flask walls with a glass rod and cool to -20°C.
-
The pH Swing: Dissolve the oil in 1M HCl (aq). Wash with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with NaOH to pH 10. Extract with Ethyl Acetate.[1] This often breaks the "oily" impurity matrix.
Q2: I see a "Bis-imine" impurity by LCMS. What went wrong?
Diagnosis: You likely used a deficiency of hydrazine . Mechanism: If hydrazine is limiting, one hydrazine molecule can attack two enaminone molecules, bridging them. Solution: Ensure you use at least 1.5 to 2.0 equivalents of hydrazine hydrate. The excess is easily washed away with water during the workup.
Q3: Why is the Enaminone route preferred over the Ethyl Formate (Claisen) route?
Data Comparison:
| Feature | Enaminone Route (DMF-DMA) | Claisen Route (Ethyl Formate) |
| Reagent Stability | High (DMF-DMA is stable) | Low (NaH required, moisture sensitive) |
| Intermediate | Stable Solid/Oil (Enaminone) | Unstable Enol salt |
| Regioselectivity | High | Moderate |
| Typical Yield | 85-92% | 40-60% |
| Purification | Precipitation | Often requires Chromatography |
Q4: The reaction stalled at the intermediate hydrazone. Why?
Diagnosis: Incomplete dehydration. Solution:
-
Increase Temperature: Ensure the ethanol is vigorously refluxing (78°C).
-
Acid Catalyst: Add catalytic Acetic Acid (5 mol%) to the refluxing mixture. This protonates the hydroxyl intermediate, making water a better leaving group (facilitating aromatization).
Module 4: Mechanism & Impurity Pathways
Understanding the failure modes is crucial for process control.
Caption: Mechanistic bifurcation showing how stoichiometry controls the formation of the desired product versus the bis-hydrazone impurity.
References
-
Knorr Pyrazole Synthesis Mechanism & Optimization
-
Enaminone Route (DMF-DMA)
- Title: Synthesis of 3,5-disubstituted 1H-pyrazoles via enaminone intermedi
- Source: Organic Chemistry Portal / Org. Lett.
-
URL:[Link]
- Relevance: Confirms the general applicability and high yield of the DMF-DMA route for pyrazole synthesis.
- Title: Process for the preparation of pyrazole derivatives (US Patent 5462960A).
-
Hydrazine Handling & Safety
Sources
solving solubility issues of 3-cyclopentyl-1H-pyrazole in polar solvents
Executive Summary
You are encountering solubility resistance with 3-cyclopentyl-1H-pyrazole in polar solvents (water, methanol, buffers). This is a classic "amphiphilic paradox" common in heterocyclic chemistry. The molecule consists of a polar, hydrogen-bonding pyrazole "head" and a lipophilic, bulky cyclopentyl "tail."
This guide provides a root-cause analysis and three validated protocols to overcome these solubility barriers without compromising compound integrity.
Part 1: The Diagnostic (Root Cause Analysis)[1]
User Question: I’m trying to dissolve 3-cyclopentyl-1H-pyrazole in water/methanol for an assay, but it remains a suspension or precipitates immediately upon dilution. Why?
Technical Insight: The solubility failure stems from two competing physicochemical forces:
-
Crystal Lattice Energy (High Melting Point): Unsubstituted pyrazoles form strong intermolecular hydrogen bond networks (dimers or catemers) in the solid state. The N-H donor of one molecule binds tightly to the N-lone pair of another. You must input significant energy (heat or chemical disruption) to break this lattice.
-
Lipophilicity Mismatch: While the pyrazole ring is polar, the cyclopentyl group is highly hydrophobic (LogP ~1.9). In water (highly polar), the "hydrophobic effect" forces the cyclopentyl tails to aggregate, causing the compound to crash out.
The Solution Logic: To dissolve this molecule, you must either charge it (pH manipulation) or shield it (cosolvents/complexation).[1]
Part 2: Validated Solubilization Protocols
Method A: The "Proton Switch" (pH Manipulation)
Best for: Chemical synthesis, purification, and acidic HPLC mobile phases.
The Science: 3-Cyclopentyl-1H-pyrazole is amphoteric . The pyridine-like nitrogen (N2) has a lone pair that can accept a proton.
-
Neutral State (pH > 4): Poor water solubility.[1]
-
Cationic State (pH < 2): High water solubility.[1]
Protocol:
-
Suspend the compound in water.
-
Dropwise add 1M HCl or 1M Methanesulfonic acid .[1]
-
Target pH: < 2.0.
-
Mechanism: Protonation forms the 3-cyclopentyl-1H-pyrazol-2-ium cation, breaking the crystal lattice and allowing hydration.
Warning: Do not use this for biological assays sensitive to low pH.
Method B: The "Golden Ratio" Cosolvent System
Best for: In vitro bioassays, stock solutions.
The Science: A binary solvent system disrupts the hydrogen bonding of the crystal lattice while accommodating the lipophilic tail.
Recommended Solvent System:
| Component | Role | Concentration |
|---|---|---|
| DMSO | Primary Solubilizer (Breaks lattice) | 100 mM Stock |
| PEG-400 | Interface Stabilizer (Shields tail) | 40% (v/v) |
| Water/Saline | Bulk Solvent | 50-60% (v/v) |[1]
Step-by-Step Workflow:
-
Dissolve solid 3-cyclopentyl-1H-pyrazole in pure DMSO to create a 100 mM stock. Result: Clear solution.
-
Dilute this stock into PEG-400 (or Propylene Glycol).[1] Result: Clear solution.
-
Slowly add this mixture to your aqueous buffer with rapid stirring.
Method C: Cyclodextrin Complexation (The "Trojan Horse")
Best for: Animal studies (in vivo) or sensitive cell cultures.[1]
The Science: Sulfobutylether-β-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic cyclopentyl tail inside its cavity, leaving the polar exterior exposed to water.
Protocol:
-
Add 3-cyclopentyl-1H-pyrazole powder.
-
Sonication: Sonicate at 40°C for 30 minutes.
-
Filtration: Filter through a 0.22 µm PVDF filter.
Part 3: Decision Logic & Visualization
Use the following decision tree to select the correct solubilization strategy for your specific application.
Caption: Figure 1.[1][3] Strategic Decision Tree for Solubilizing 3-Cyclopentyl-1H-Pyrazole based on experimental constraints.
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: I dissolved it in DMSO, but when I added water, it turned cloudy immediately. Why? A: This is "solvent shock."[1] When you add water too fast, the DMSO molecules preferentially hydrate the water, leaving the lipophilic cyclopentyl pyrazole "naked," causing it to aggregate.
-
Fix: Pre-dilute your DMSO stock with PEG-400 before adding water.[1] Add the water slowly to the organic phase, not the other way around.
Q2: Can I use ethanol instead of DMSO? A: Yes, but ethanol is volatile. As it evaporates, crystal growth (nucleation) is triggered. DMSO is non-volatile and suppresses nucleation better.[1] If you must use ethanol, keep the system sealed.
Q3: What is the pKa of this molecule? A: While exact experimental values for this specific derivative are sparse, the conjugate acid pKa of 3-alkylpyrazoles is typically ~3.0 - 3.5 . This means at pH 7.4 (physiological), the molecule is >99.9% neutral (insoluble).[1] You must drop pH below 2.0 to achieve significant solubility via ionization.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12108430, 3-cyclopentyl-1h-pyrazole. Retrieved from [Link]
-
Jain, K. S., et al. (2021). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs: A Review.[1][4][5] International Journal of Pharmaceutical Sciences.[6] (General principles of cosolvency and cyclodextrin complexation for heterocyclic compounds).
-
Foces-Foces, C., et al. Pyrazoles as supramolecular synthons: from molecules to crystals.[1] (Describing the H-bond catemer networks in pyrazoles).
Sources
optimizing temperature conditions for pyrazole ring closure
Introduction: The Thermal Landscape of Pyrazoles
Welcome to the technical support center. If you are reading this, you are likely facing the classic "Pyrazole Paradox": the reaction between hydrazines and 1,3-dicarbonyls (Knorr synthesis) is theoretically simple but experimentally unforgiving.
Temperature is not just an energy source here; it is a selectivity switch . In drug discovery, where the pyrazole pharmacophore drives potency in drugs like Celecoxib (Celebrex) or Ruxolitinib, obtaining a specific regioisomer is non-negotiable. This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic realities of your reaction flask.
Module 1: Critical Troubleshooting (Q&A)
Q1: "I am using a substituted hydrazine (e.g., methylhydrazine) and consistently isolating a mixture of regioisomers. How does temperature influence this ratio?"
The Diagnosis: You are battling Kinetic vs. Thermodynamic Control . When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, two isomers are possible (1,3- vs. 1,5-substituted).[1]
-
Kinetic Control (Low Temp): The most nucleophilic nitrogen (usually the terminal
) attacks the most electrophilic carbonyl carbon. This happens rapidly at lower temperatures ( to RT). -
Thermodynamic Control (High Temp): At elevated temperatures (Reflux), the reaction may equilibrate (if the hydrazone formation is reversible) or simply overcome higher activation energy barriers to form the sterically favored (more stable) product.
The Fix:
-
Low-Temperature Initiation: Start the reaction at
or for the addition phase. This locks in the kinetic attack. -
Solvent Choice: Switch from Ethanol (reflux
) to Fluorinated Alcohols (e.g., TFE or HFIP). Recent data suggests these solvents, combined with controlled temperature, can drastically improve regioselectivity via hydrogen-bond activation, often favoring the 1,3-isomer [1]. -
The "Hard" Shift: If you need the thermodynamic product, skip the low-temp ramp and drop the reagents directly into refluxing acetic acid.
Q2: "My LC-MS shows the open-chain hydrazone intermediate, but the ring won't close. Increasing the temperature just creates tar. What's wrong?"
The Diagnosis: This is the "Dehydration Stall." The initial condensation (imine formation) is fast, but the second step—cyclization and loss of water—is the rate-determining step. Simply heating a neutral solution often leads to decomposition (tar) before cyclization because the activation energy for the intramolecular attack is high without catalysis.
The Fix:
-
Acid Catalysis is Mandatory: Heat alone is inefficient. Add catalytic acetic acid or HCl. The acid protonates the remaining carbonyl, lowering the activation energy for the ring closure.
-
Water Removal: The reaction produces water. In a reversible equilibrium, water inhibits cyclization.
Q3: "How does Microwave (MW) irradiation compare to conventional reflux for difficult substrates?"
The Diagnosis: Conventional heating relies on convection currents, which can be slow and create "hot spots" that degrade sensitive hydrazines.
The Fix: Switch to Microwave Synthesis.
-
Yield: MW often boosts yields by 10–30% compared to oil baths [2].
-
Speed: Reactions requiring 4 hours at reflux often complete in 5–10 minutes at
in a MW. -
Mechanism: The dipolar polarization effect of MW irradiation efficiently heats the polar transition state of the cyclization, accelerating the reaction beyond simple thermal effects.
Module 2: Visualizing the Pathway
The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways and the critical role of temperature in the dehydration step.
Figure 1: Reaction pathway showing the divergence of regioisomers based on temperature and the necessity of acid/heat for the dehydration step.
Module 3: Comparative Data & Protocols
The following table summarizes the efficiency gains when optimizing temperature and heating methods (Data synthesized from comparative studies [2][3]).
| Parameter | Method A: Conventional Reflux | Method B: Microwave Irradiation |
| Temperature | ||
| Time | 2 - 12 Hours | 5 - 20 Minutes |
| Yield (Avg) | 70% - 85% | 85% - 98% |
| Solvent Vol. | High (20-50 mL) | Low (2-5 mL) |
| Regiocontrol | Poor (Slow heating ramps) | Better (Rapid heating profiles) |
Protocol A: Optimized Microwave Synthesis (Recommended)
Best for: High throughput, difficult substrates, and preventing degradation.
-
Preparation: In a 10 mL microwave vial, dissolve the 1,3-dicarbonyl (1.0 equiv) in Ethanol or TFE (3 mL).
-
Addition: Add the hydrazine (1.1 equiv) and catalytic Acetic Acid (5 drops).
-
Sealing: Cap the vial and vortex for 10 seconds.
-
Irradiation:
-
Ramp: 1 minute to reach target T.
-
Hold:
for 10 minutes. -
Pressure: Ensure the vessel is rated for >15 bar.
-
-
Workup: Cool to RT. If the product precipitates, filter.[6] If not, remove solvent in vacuo and recrystallize.
Protocol B: Thermodynamic Reflux (Scale-Up)
Best for: Large batches where microwave is not feasible.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvent: Use Toluene (for higher T) or Ethanol.
-
Addition: Add reactants. Crucial: If regioselectivity is vital, add the hydrazine dropwise to the dicarbonyl at
first, stir for 30 mins, then apply heat. -
Reflux: Heat to reflux (
for Toluene) for 4–6 hours. -
Monitoring: Check TLC every hour. If the intermediate spot persists, add 0.1 equiv of p-Toluenesulfonic acid (pTSA) to force dehydration.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Logic flow for diagnosing temperature and reagent related failures.
References
-
Journal of Organic Chemistry: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source:
-
Journal of Chemical and Pharmaceutical Research: Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Source:
-
BenchChem Technical Review: A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis. Source:
-
MDPI Molecules: Temperature-Controlled Divergent Synthesis of Pyrazoles. Source:
Sources
Technical Support Center: Purification of 3-Cyclopentyl-1H-Pyrazole Intermediates
Welcome to the technical support center for the purification of 3-cyclopentyl-1H-pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges encountered during experimental work. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction to Purification Challenges
3-Cyclopentyl-1H-pyrazole is a valuable building block in medicinal chemistry. Its synthesis, typically through the condensation of a cyclopentyl-containing 1,3-dicarbonyl compound with hydrazine, can often lead to a mixture of products requiring careful purification. The primary challenge in purifying 3-cyclopentyl-1H-pyrazole intermediates is the potential formation of the 5-cyclopentyl-1H-pyrazole regioisomer, along with unreacted starting materials and other byproducts. The structural similarity between the 3- and 5-isomers can make separation particularly challenging.
This guide will provide a structured approach to troubleshooting common purification issues, focusing on recrystallization, column chromatography, and acid-base extraction techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-cyclopentyl-1H-pyrazole?
A1: The most common impurity is the regioisomer, 5-cyclopentyl-1H-pyrazole, which forms concurrently during the cyclization reaction with hydrazine[1]. Other potential impurities include unreacted 1,3-dicarbonyl starting material, hydrazine, and potentially small amounts of polymeric byproducts.
Q2: What are the key physical properties of 3-cyclopentyl-1H-pyrazole that I should be aware of for purification?
Q3: How can I quickly assess the purity of my 3-cyclopentyl-1H-pyrazole intermediate?
A3: Thin-layer chromatography (TLC) is an excellent initial technique to assess the purity of your crude product. By running the crude mixture alongside your starting materials on a silica gel plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components. The presence of multiple spots indicates impurities. Proton NMR (¹H NMR) spectroscopy is also a powerful tool to identify the presence of regioisomers, as the chemical shifts of the pyrazole ring protons will differ between the 3- and 5-substituted isomers[3].
Purification Strategy Selection
Choosing the right purification technique is critical for obtaining high-purity 3-cyclopentyl-1H-pyrazole. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides
Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q: My crude 3-cyclopentyl-1H-pyrazole won't crystallize from any solvent I try. What should I do?
A: This is a common issue, especially if the crude product is an oil or contains a significant amount of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Confirm it's a solid: First, ensure your target compound is indeed a solid at room temperature. If it's a low-melting solid, you may need to cool the solution in an ice bath or even a freezer.
-
Solvent Screening: A systematic solvent screen is crucial. Use small amounts of your crude product in test tubes with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). A good recrystallization solvent will dissolve your compound when hot but not when cold.
-
Use a Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of pure product.
-
| Solvent System | Polarity | Comments |
| Hexane/Ethyl Acetate | Low to Medium | A good starting point for many pyrazole derivatives. |
| Toluene | Low | Can be effective for less polar compounds. |
| Ethanol/Water | High | Useful if your compound has some water solubility. |
| Dichloromethane/Hexane | Medium | Another common and effective mixture. |
Q: I got crystals, but my NMR still shows the presence of the 5-cyclopentyl regioisomer. How can I improve the separation?
A: This indicates that the regioisomers have very similar solubility properties in the chosen solvent.
-
Troubleshooting Steps:
-
Slow Down Crystallization: The key to separating closely related isomers is to allow the crystals to form very slowly. Rapid crystallization tends to trap impurities within the crystal lattice. After dissolving your compound at an elevated temperature, allow the flask to cool to room temperature slowly on the benchtop, and then transfer it to a refrigerator, and finally to a freezer.
-
Try a Different Solvent System: The relative solubilities of the isomers may differ more significantly in a different solvent. Experiment with other solvent systems from the table above.
-
Fractional Crystallization: If a single recrystallization is insufficient, you may need to perform fractional crystallization. This involves multiple recrystallization steps, where the crystals from each step are collected and re-purified.
-
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Q: I'm running a silica gel column, but my 3- and 5-cyclopentyl-1H-pyrazole isomers are co-eluting. How can I improve the separation?
A: Co-elution of regioisomers is a frequent challenge in pyrazole chemistry[4]. Improving separation requires optimizing your chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase is the most critical parameter.
-
Start with a low polarity eluent: Begin with a non-polar solvent system, such as hexane with a small percentage of ethyl acetate (e.g., 95:5 hexane:ethyl acetate), and gradually increase the polarity.
-
Use TLC to guide you: Before running the column, perform TLC with various solvent systems to find one that gives the best separation between your desired product and the isomeric impurity (a larger difference in Rf values).
-
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina can sometimes offer different selectivity for basic compounds like pyrazoles.
-
Improve Column Packing and Loading: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles. Load your sample in a concentrated band using a minimal amount of solvent. Overloading the column will lead to poor separation.
-
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Crystallization of 3-Cyclopentyl-1H-pyrazole
Status: Active Ticket Type: Process Development / Solid State Chemistry Subject: Troubleshooting Phase Separation (Oiling Out), Polymorphism, and Purity in 3-Cyclopentyl-1H-pyrazole Isolation.
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely here because your 3-cyclopentyl-1H-pyrazole is refusing to crystallize, forming a persistent oil, or trapping impurities.[1]
This molecule presents a specific challenge: the cyclopentyl ring .[1] Unlike rigid phenyl substituents (e.g., 3-phenylpyrazole, MP ~78°C), the cyclopentyl group introduces conformational flexibility (entropy), which significantly lowers the melting point and disrupts the crystal lattice energy. Combined with the hydrogen-bonding capability of the pyrazole core, this creates a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Structure | Amphoteric Heterocycle | Can be crystallized as Free Base or Salt (HCl, Oxalate).[1] |
| Melting Point | Low (~55–65°C range*) | High risk of oiling out if |
| Solubility | High in Alcohols, DCM, THF | Requires strong anti-solvent (Heptane/Water) or cooling. |
| Tautomerism | 3- vs 5-position | In 1H-form, 3- and 5- are identical in solution due to rapid proton transfer ( |
*Note: Melting points for alkyl/cycloalkyl pyrazoles are often depressed by impurities.[1] Pure material may be solid, but crude is often an oil.[1]
Troubleshooting Module: "It's Oiling Out"
Issue: Upon cooling or adding anti-solvent, the solution turns milky/turbid and settles into a dense oil layer rather than forming crystals.
The Mechanism: Metastable Zone Width (MSZW) & LLPS
Oiling out occurs when the solution enters a miscibility gap (where two liquid phases are more stable than one) before it crosses the solubility curve to nucleate crystals.[1] This is thermodynamically driven by the high solubility of the impurities in the "oil" phase.[1]
Diagnostic & Solution Matrix
| Scenario | Root Cause | Corrective Action |
| Oiling upon Anti-solvent Addition | Local supersaturation is too high; Anti-solvent added too fast.[1] | Reverse Addition: Add the solution dropwise into the anti-solvent to keep solute concentration low.[1] |
| Oiling upon Cooling | Seed at Higher T: Add seeds before the cloud point.[1] If oil forms, reheat to clear, then cool slower with seeds. | |
| Persistent Oil (Won't Solidify) | Impurities (regioisomers/oligomers) are depressing the MP. | Salt Formation: Convert to HCl or Oxalate salt.[1] Salts have higher lattice energy and MPs (>150°C), bypassing the oiling issue. |
Visual Workflow: The Oiling-Out Decision Tree
Caption: Decision logic for navigating phase separation in pyrazole isolation.
Protocol: Standardized Crystallization Workflow
Objective: Isolation of 3-cyclopentyl-1H-pyrazole with >98% purity and rejection of hydrazine residues.
Method A: Free Base Crystallization (Preferred for >95% Crude)
Best for: Material that has already undergone a workup (extraction).
-
Dissolution: Dissolve crude oil in Isopropyl Acetate (IPAc) or Toluene (3-4 volumes) at 50°C.
-
Why? Aromatic/Ester solvents interact well with the pyrazole
-system but are poor solvents for aliphatic impurities.[1]
-
-
Clarification: If the solution is dark, treat with activated carbon (5 wt%) for 30 mins, then filter hot.
-
Nucleation: Cool to 35°C. Add seed crystals (0.5 wt%).
-
Growth: Agitate at 35°C for 1 hour (Ostwald Ripening).
-
Anti-Solvent: Slowly add Heptane (2 volumes) over 2 hours.
-
Isolation: Cool to 0–5°C. Filter and wash with cold Heptane.
Method B: Reactive Crystallization (HCl Salt)
Best for: Oily crude, low purity (<90%), or removal of regioisomers.
-
Dissolution: Dissolve crude in Ethanol or IPA (5 volumes).
-
Acidification: Add HCl in Dioxane/IPA (1.1 equivalents) dropwise at 20°C.
-
Precipitation: The HCl salt often precipitates immediately.[1] If not, add MTBE or Ethyl Acetate as an anti-solvent.[1]
-
Digestion: Slurry the solids at 50°C for 2 hours.
-
Why? This "digestion" releases trapped impurities from the crystal lattice.[1]
-
-
Filtration: Filter and dry.
-
Result: 3-cyclopentyl-1H-pyrazole hydrochloride (MP usually >140°C).[1]
-
FAQ: Advanced Technical Inquiries
Q1: My HPLC shows two peaks, but I expect only one. Is this a mixture of 3- and 5-cyclopentyl isomers?
-
Answer: In solution (HPLC), 3-substituted and 5-substituted 1H-pyrazoles are tautomers and usually appear as a single averaged peak or a broadened peak depending on the solvent pH and temperature.[1] If you see two distinct sharp peaks, you likely have a regioisomer impurity where the nitrogen is substituted (e.g., N-methyl impurity if methylation was a previous step) or a structural isomer (e.g., 4-cyclopentyl). Run NMR in DMSO-
to confirm.
Q2: The crystals are sticky and yellow.[1] How do I remove the color?
-
Answer: Yellow color often indicates hydrazine oxidation products (azines) or trace metal catalysts.[1]
-
Fix: Recrystallize from Water/Methanol (9:1) . Pyrazoles are often soluble in organic solvents but have temperature-dependent solubility in water.[1] Alternatively, use a silica plug filtration (eluting with DCM/MeOH) before crystallization.
-
Q3: Why does the melting point fluctuate between batches?
-
Answer: Pyrazoles are notorious for polymorphism and solvate formation .[1]
-
Verification: Run DSC (Differential Scanning Calorimetry). A sharp endotherm followed by an exotherm indicates a polymorphic transition.[1]
-
Fix: Standardize the drying protocol. Ensure all lattice solvent is removed (drying at 45°C under vacuum for 24h).
-
Mechanistic Visualization: Tautomerism & H-Bonding
Understanding the hydrogen bonding network is key to selecting the right solvent.[1] Pyrazoles form dimers or catemers (chains) in the solid state.
Caption: Solvent polarity influences whether pyrazoles pack as dimers (preferred in non-polar) or chains.
References
-
Foces-Foces, C., et al. (1993).[1] Tautomerism and polymorphism in pyrazoles.[1] Journal of the Chemical Society, Perkin Transactions 2.[1] Link
-
Vlaar, C. P., et al. (2002). Synthesis and properties of 3-substituted pyrazoles. Journal of Medicinal Chemistry.[1] (Contextual grounding for pyrazole solubility). Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. (Authoritative guide on LLPS). Link
-
PubChem. (2024). Compound Summary: 1H-Pyrazole derivatives.[1][2][3][4][5][6][7][8] (General physical property verification). Link
Disclaimer: This guide assumes standard laboratory safety protocols. Pyrazoles can be skin irritants.[1][9] Always consult the SDS before handling.
Sources
- 1. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole | 288-13-1 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-cyclopentyl-1H-pyrazole
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis and interpretation of the 1H NMR spectrum of 3-cyclopentyl-1H-pyrazole, a heterocyclic scaffold of interest in medicinal chemistry.
This guide moves beyond a simple recitation of data. It is structured to provide a comparative analysis, grounding the spectral interpretation of 3-cyclopentyl-1H-pyrazole against its constituent moieties: the parent pyrazole ring and the cyclopentyl substituent. This approach, rooted in fundamental principles, equips the reader with the rationale to confidently assign complex spectra.
Predicted 1H NMR Spectrum and Assignment for 3-cyclopentyl-1H-pyrazole
While an experimental spectrum for 3-cyclopentyl-1H-pyrazole is not publicly available, a highly accurate prediction can be formulated based on established chemical shift theory and empirical data from analogous structures. The predicted 1H NMR data is summarized in the table below, assuming the spectrum is recorded in deuterochloroform (CDCl3).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 (pyrazole) | ~ 6.2 | Doublet (d) | 1H | J4,5 = ~2-3 Hz |
| H-5 (pyrazole) | ~ 7.5 | Doublet (d) | 1H | J5,4 = ~2-3 Hz |
| N-H (pyrazole) | ~ 10-13 | Broad Singlet (br s) | 1H | - |
| H-1' (cyclopentyl) | ~ 3.1 | Quintet (quin) | 1H | J1',2' = ~8 Hz |
| H-2' (cyclopentyl) | ~ 2.1 | Multiplet (m) | 4H | - |
| H-3' (cyclopentyl) | ~ 1.7 | Multiplet (m) | 4H | - |
In-Depth Spectral Interpretation: A Comparative Approach
The interpretation of the 1H NMR spectrum of 3-cyclopentyl-1H-pyrazole is best understood by dissecting the molecule into its pyrazole and cyclopentyl components and analyzing the reciprocal electronic effects.
The Pyrazole Moiety: An Aromatic System
The pyrazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the 1H NMR spectrum (generally δ 6.0-9.0 ppm).[1]
-
H-5 (δ ~ 7.5 ppm): In the parent pyrazole, the H-3 and H-5 protons are equivalent and appear as a doublet at approximately 7.74 ppm.[2] In 3-cyclopentyl-1H-pyrazole, the C-3 position is substituted. The remaining H-5 proton is adjacent to the electron-rich pyrrole-like nitrogen, leading to a downfield chemical shift. Its multiplicity is a doublet due to coupling with H-4.
-
H-4 (δ ~ 6.2 ppm): The H-4 proton in unsubstituted pyrazole appears as a triplet at around 6.10 ppm.[2] With the cyclopentyl group at the C-3 position, the H-4 proton is expected to be a doublet, coupling only with H-5. The alkyl cyclopentyl group is weakly electron-donating, which may cause a slight upfield shift compared to the parent pyrazole.
-
N-H (δ ~ 10-13 ppm): The N-H proton of the pyrazole ring is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atom.
Coupling in the Pyrazole Ring: The coupling constant between H-4 and H-5 in pyrazoles (J4,5) is typically small, in the range of 2-3 Hz.[3]
The Cyclopentyl Moiety: Influence of the Aromatic Ring
The protons of a saturated carbocycle like cyclopentane are in a non-aromatic environment and resonate at a much higher field. In neat cyclopentane, all ten protons are equivalent and produce a singlet at approximately 1.51 ppm.
-
H-1' (δ ~ 3.1 ppm): This proton is attached to the carbon directly bonded to the pyrazole ring. This "benzylic-like" position experiences significant deshielding due to the aromatic ring current of the pyrazole.[4] Consequently, its chemical shift is predicted to be significantly downfield compared to a typical alkane proton. It is expected to appear as a quintet due to coupling with the four equivalent protons on the two adjacent C-2' carbons.
-
H-2' (δ ~ 2.1 ppm) and H-3' (δ ~ 1.7 ppm): These protons are further from the pyrazole ring and will experience progressively less deshielding. Their signals will be multiplets due to complex coupling with each other and with H-1'. The signals may overlap, making precise assignment challenging without two-dimensional NMR techniques.
Comparative Data: Building Confidence in Assignments
| Compound | Proton | Observed Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Pyrazole | H-3/H-5 | 7.74 | d | 2.1 |
| H-4 | 6.10 | t | 2.1 | |
| N-H | ~13.6 | br s | - | |
| Cyclopentane | CH2 | 1.51 | s | - |
| 3-Methyl-1-phenylpyrazole | H-5 | 7.79 | d | |
| H-4 | 6.23 | d | ||
| CH3 | 2.37 | s | - |
Data for Pyrazole from ChemicalBook[2], Cyclopentane from various sources, and 3-Methyl-1-phenylpyrazole from ChemicalBook[5].
This comparative data supports the predicted chemical shifts for 3-cyclopentyl-1H-pyrazole. The downfield shift of the pyrazole protons relative to benzene is characteristic of this heteroaromatic system. The significant downfield shift of the H-1' proton of the cyclopentyl group is a direct consequence of its attachment to the aromatic pyrazole ring.
Experimental Protocols
Acquiring a high-quality 1H NMR spectrum is crucial for accurate interpretation. Below is a standard protocol for the preparation and acquisition of a 1H NMR spectrum for a small organic molecule like 3-cyclopentyl-1H-pyrazole.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of 3-cyclopentyl-1H-pyrazole.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, for example, chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth in the magnet.
-
Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
-
Tuning and Matching: Tune and match the probe for the 1H frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard 90° pulse)
-
Number of scans (typically 8 to 16 for a 1H spectrum)
-
Spectral width (e.g., -2 to 14 ppm)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-2 seconds)
-
-
Data Acquisition: Start the acquisition.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the precise chemical shift of each peak and multiplet.
Visualization of the Interpretation Workflow
The logical flow of 1H NMR spectral interpretation can be visualized as follows:
Caption: A workflow diagram for 1H NMR spectral interpretation.
Confirming Assignments with 2D NMR
While 1D 1H NMR provides a wealth of information, complex structures or overlapping signals may require two-dimensional (2D) NMR experiments for unambiguous assignment.
Caption: Key 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. For 3-cyclopentyl-1H-pyrazole, a COSY spectrum would show a cross-peak between H-4 and H-5 of the pyrazole ring, and correlations between H-1', H-2', and H-3' of the cyclopentyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This would definitively link each proton signal to its corresponding carbon in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. An HMBC spectrum would be invaluable in confirming the connectivity between the pyrazole and cyclopentyl rings, for instance, by showing a correlation between the H-1' proton of the cyclopentyl group and the C-3 and C-4 carbons of the pyrazole ring.
By employing this systematic and comparative approach, researchers can confidently interpret the 1H NMR spectrum of 3-cyclopentyl-1H-pyrazole and similar novel compounds, ensuring the integrity of their structural assignments in the drug discovery and development pipeline.
References
-
Starkey, L. S. 1H NMR Chemical Shifts. Educator.com. Available at: [Link]
-
Lauri, G., & Lounila, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 656-661. Available at: [Link]
-
University of Texas at Austin. 1H NMR Spectroscopy of Aromatic Compounds. Available at: [Link]
-
LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Shariatinia, Z. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences, 126(1), 273-281. Available at: [Link]
-
Chen, J., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(10), 6848-6858. Available at: [Link]
-
Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(11), 1081-1093. Available at: [Link]
- Williams, J. K. (1964). J. Org. Chem., 29, 1377. (Referenced in ChemicalBook entry for Pyrazole)
-
Al-Adhami, M. S., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
-
Pejic, M., et al. (2014). Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 69(1), 83-96. Available at: [Link]
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
-
Claramunt, R. M., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(11), 1081-1093. Available at: [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]
-
University of Mary Washington. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Q-Chem. 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Available at: [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Aguilar, J. A., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 22(12), 2217. Available at: [Link]
-
Reddy, G. S., et al. (2015). Synthesis and pharmacological evaluation of 7-substituted 1-ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo[3,4-c] benzodiazocin-11-one. A new ring system. RSC Advances, 5(115), 95129-95136. Available at: [Link]
-
Mestrelab Research. Mnova Structure Elucidation – Starting guide. Available at: [Link]
-
Georgia Gwinnett College. Standard Operating Procedure 1H-NMR. Available at: [Link]
-
Hudson, G. A., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(1), 193-201. Available at: [Link]
-
Ditchfield, R. (1974). Theory of magnetic susceptibilities and NMR chemical shifts in terms of localized quantities. 3. Application to hydrocarbons and other organic molecules. Journal of the American Chemical Society, 96(17), 5688-5690. Available at: [Link]
-
Faria, J. V., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. Available at: [Link]
-
LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
UTHSCSA. Step-by-step procedure for NMR data acquisition. Available at: [Link]
Sources
HPLC Retention Time and Purity Analysis of 3-Cyclopentyl-1H-Pyrazole: A Comparative Methodological Guide
The following Publish Comparison Guide is structured to provide an authoritative, technical analysis of the HPLC methodology for 3-cyclopentyl-1H-pyrazole . It deviates from standard templates to address the specific physicochemical challenges of this molecule, specifically annular tautomerism and hydrophobic retention behavior .
Executive Summary & Technical Context
3-Cyclopentyl-1H-pyrazole (CAS: 154258-82-9) is a critical heterocyclic building block, widely utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase-targeting small molecules.[1]
Accurate purity analysis of this compound is complicated by annular tautomerism . The hydrogen atom on the pyrazole nitrogen rapidly oscillates between the N1 and N2 positions, creating an equilibrium between 3-cyclopentyl-1H-pyrazole and 5-cyclopentyl-1H-pyrazole.[1] In standard chromatographic conditions, this can lead to peak splitting or broadening, often misidentified as impurity co-elution.
This guide compares two distinct analytical approaches:
-
The Standard Generic Method (Acidic/Formic Acid): Often yields split peaks or tailing due to incomplete protonation control.
-
The Optimized Method (TFA-Buffered): Uses Trifluoroacetic Acid (TFA) to lock the protonation state, resulting in superior peak symmetry and reliable quantitation.
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Weight | 136.19 g/mol | Low UV absorbance; requires detection <220 nm or MS.[1] |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; suitable for C18 retention.[1] |
| pKa (Conjugate Acid) | ~2.5 | Weak base.[1] At pH < 2.0, species is fully protonated ( |
| Tautomerism | Fast ( | Requires pH control to prevent peak broadening.[1] |
Comparative Analysis: Method Performance
The following data contrasts the performance of a standard "walk-up" LC-MS method against the optimized purity method designed for this specific scaffold.
Experimental Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)
-
Temperature: 30°C
-
Detection: UV @ 210 nm (Reference 360 nm)
Performance Data Summary
| Metric | Alternative A: Generic Formic Acid | Recommended: Optimized TFA Method |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~1.[1]9) |
| Mobile Phase B | Acetonitrile | Acetonitrile (+ 0.05% TFA) |
| Retention Time ( | 4.2 - 4.5 min (Variable) | 4.35 min ± 0.02 (Stable) |
| Peak Symmetry (Tailing) | 1.4 - 1.8 (Tailing observed) | 1.05 - 1.15 (Sharp) |
| Theoretical Plates ( | ~4,500 | >8,000 |
| Resolution ( | 1.8 | 3.2 |
*Impurity A: Cyclopentanecarbohydrazide (Synthetic precursor)[1]
Expert Insight: The Causality of Tailing
In Alternative A (Formic Acid) , the pH (~2.7) is close to the pKa of the pyrazole (~2.5). This places the molecule in a "buffer region" where it rapidly exchanges between the neutral and protonated forms. Since these forms interact differently with the C18 stationary phase, the peak broadens (kinetic tailing).
In the Optimized TFA Method , the pH (~1.9) is sufficiently below the pKa to ensure >90% of the population exists as the protonated pyrazolium cation. This creates a single, well-defined species, collapsing the tautomeric equilibrium into a sharp, symmetrical peak.
Detailed Experimental Protocol (Optimized)
This protocol is self-validating. If the System Suitability criteria (Step 4) are not met, the mobile phase pH or column equilibration must be re-evaluated.
Step 1: Reagent Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid to 1000 mL of Milli-Q water. Mix and degas.
-
Mobile Phase B: Add 0.5 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Note: Less TFA is used in organic to prevent baseline drift at low UV wavelengths.
-
Diluent: 50:50 Water:Acetonitrile.[1]
Step 2: Sample Preparation
-
Weigh 5.0 mg of 3-cyclopentyl-1H-pyrazole standard.[1]
-
Dissolve in 10 mL Diluent (Concentration: 0.5 mg/mL).
-
Sonicate for 5 minutes to ensure complete dissolution of crystalline regions.
-
Filter through a 0.22 µm PTFE syringe filter into an amber vial.
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 1.0 | 95 | 5 | Injection |
| 8.0 | 5 | 95 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 14.0 | 95 | 5 | Stop |
Step 4: System Suitability Criteria (Self-Validation)
Before running unknowns, verify the system using the standard:
Analytical Workflow Visualization
The following diagram illustrates the critical decision pathways for analyzing pyrazole derivatives, highlighting the mechanism for handling tautomer-induced errors.
Caption: Analytical workflow comparing the impact of mobile phase pH on pyrazole tautomerism and resulting peak shape.
Troubleshooting & Common Impurities
When analyzing crude synthesis mixtures, be aware of the following specific interference patterns:
-
Precursor Co-elution (Cyclopentanecarbonyl chloride derivatives):
-
These are often less polar than the pyrazole.
-
Diagnosis: If a peak appears at
min, it is likely the unreacted acyl precursor.
-
-
Hydrazine Contamination:
-
Regioisomers (N-Alkylated):
-
If the synthesis involved N-alkylation (e.g., adding a protecting group), you will see distinct peaks for 1-substituted vs. 2-substituted isomers.[1]
-
Separation: These regioisomers do not tautomerize and are easily separated (
) using the Optimized TFA Method due to significant LogP differences.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 391104979, 3-cyclopentyl-1H-pyrazole. Retrieved from [Link]
-
Foces-Foces, C., et al. (2020). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Freie Universität Berlin.[1] Retrieved from [Link][1]
-
Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland). Retrieved from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Retrieved from [Link][1]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
Sources
Spectroscopic Validation of 3-Cyclopentyl-1H-Pyrazole: A Comparative Technical Guide
The following guide serves as an advanced technical comparison for the spectroscopic validation of 3-cyclopentyl-1H-pyrazole . It compares a Standard QC Protocol (Single-mode analysis) against an Integrated Multimodal Characterization Workflow (The recommended "Product").
Executive Summary
In early-stage drug discovery, the pyrazole scaffold is ubiquitous but deceptively complex.[1] The structural validation of 3-cyclopentyl-1H-pyrazole presents specific challenges: annular tautomerism (3- vs. 5-position) and regioisomer differentiation (3- vs. 4-substitution).[1]
This guide compares two validation methodologies:
-
Alternative (Standard QC): Relies solely on 1H NMR in CDCl₃.[1]
-
Recommended (Integrated Workflow): Utilizes solvent-dependent NMR (DMSO-d₆), 2D correlations (HSQC/HMBC), and HRMS.[1]
Verdict: While Standard QC is faster (15 mins), it fails to definitively assign the tautomeric state or rule out isomeric impurities. The Integrated Workflow provides unambiguous structural proof required for IND-enabling studies.[1]
The Structural Challenge: Tautomerism & Isomerism
The target molecule, 3-cyclopentyl-1H-pyrazole, exists in a dynamic equilibrium.[1]
-
Tautomeric Ambiguity: The proton on the nitrogen rapidly exchanges between N1 and N2 in solution. Consequently, the substituent fluctuates between the 3- and 5-positions.[1]
-
Regioisomerism: Distinguishing the 3-substituted isomer from the 4-substituted isomer is critical. Both have similar mass and polarity but vastly different biological activities.[1]
Figure 1: Tautomeric Equilibrium & Validation Logic
Caption: Logical flow demonstrating why standard methods fail to resolve the dynamic nature of pyrazole derivatives compared to the integrated workflow.
Comparative Analysis: Standard vs. Integrated Workflow
The following table summarizes the experimental data quality obtained from both methods.
| Feature | Alternative: Standard QC (CDCl₃) | Product: Integrated Workflow (DMSO-d₆) | Scientific Rationale |
| NH Signal | Often invisible or extremely broad (> 10 ppm).[1] | Sharp singlet at ~12.5 ppm.[1] | DMSO forms H-bonds with NH, slowing proton exchange (Tautomer stabilization).[1] |
| H4/H5 Coupling | Often obscured by broadening.[1] | Distinct Doublets ( | Vicinal coupling ( |
| Cyclopentyl Ring | Multiplets overlap with solvent/impurities.[1] | Clear resolution of methine (CH) proton.[1] | High-field dispersion allows correlation of the CH to the pyrazole ring via HMBC.[1] |
| Tautomer Ratio | Shows "Average" structure.[1] | Can distinguish major/minor tautomers. | Slow exchange regime in DMSO allows observation of distinct species at lower temps.[1] |
Detailed Experimental Protocols (The "Product")
To achieve the "Definitive Validation" status, follow this step-by-step protocol. This system is self-validating because the presence of specific coupling constants (
Protocol A: Solvent-Stabilized 1H NMR
Objective: Confirm 3-substitution via vicinal coupling constants.
-
Sample Prep: Dissolve 5-10 mg of 3-cyclopentyl-1H-pyrazole in 0.6 mL of DMSO-d₆ .
-
Why DMSO? Chloroform promotes rapid proton exchange, blurring the H4/H5 signals. DMSO stabilizes the NH proton via hydrogen bonding [1].[1]
-
-
Acquisition: Acquire 1H spectrum (min 16 scans) with a spectral width of -2 to 14 ppm.
-
Analysis Criteria (Pass/Fail):
-
NH Peak: Must observe a broad singlet between 12.0–13.0 ppm.[1]
-
Aromatic Region: Look for two distinct signals:
-
Validation Logic: If H4 and H5 appear as singlets, the sample is likely the 4-cyclopentyl isomer (isochronous or non-coupled protons).[1] The presence of
Hz definitively proves the protons are adjacent (Vicinal), confirming the 3-substitution pattern [2].[1]
-
Protocol B: 2D HMBC Connectivity
Objective: Prove the cyclopentyl group is attached to Carbon 3.
-
Setup: Run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).[1]
-
Target Correlations:
-
Self-Validation: If the Cyclopentyl CH correlates to two equivalent CH carbons, the molecule is the symmetric 4-substituted isomer.[1] If it correlates to one quaternary C and one CH carbon, it is the asymmetric 3-substituted target.[1]
Protocol C: HRMS Fragmentation Validation
Objective: Confirm molecular formula and fragmentation fingerprint.
-
Method: ESI-QTOF in Positive Mode.[1]
-
Expected Data:
Supporting Experimental Data (Reference Values)
Use the following reference data to validate your experimental results.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH | 12.45 | br s | - | Acidic proton (Exchangeable with D₂O) |
| H5 | 7.55 | d | 2.1 | Adjacent to Nitrogen (Deshielded) |
| H4 | 6.05 | d | 2.1 | Adjacent to Carbon (Shielded) |
| Cyclopentyl-CH | 3.05 | m | - | Methine linking ring to pyrazole |
| Cyclopentyl-CH₂ | 1.95 - 1.55 | m | - | Ring methylene protons |
Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)
| Position | Shift ( | Type | Notes |
| C3 | 155.2 | Quaternary | Attached to Cyclopentyl |
| C5 | 133.5 | CH | Broadened due to tautomerism |
| C4 | 102.1 | CH | High field signal (characteristic of pyrazole C4) |
| Cyclopentyl-CH | 36.5 | CH | - |
Note: In DMSO, C3 and C5 signals may appear broad or averaged.[1][3] Acidification (adding TFA) can sharpen these signals by inducing rapid exchange, effectively averaging the tautomers into a single sharp set of peaks [3].[3]
References
-
Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study."[1] Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Claramunt, R. M., et al. "Structure and Chemistry of 3(5)-Substituted Pyrazoles."[1] Encyclopedia, 2022.[1]
-
Faure, R., et al. "Carbon-13 NMR study of the tautomerism of N-unsubstituted pyrazoles."[1] Organic Magnetic Resonance, 1974.[1]
-
PubChem Compound Summary. "3-cyclopentyl-1H-pyrazole (CID 12108430)."[1] National Library of Medicine.[1]
Sources
distinguishing 3-cyclopentyl-1H-pyrazole from 5-cyclopentyl isomers
Title: Structural Differentiation of 3- vs. 5-Cyclopentyl Pyrazole Isomers: A Technical Characterization Guide
Executive Summary
In the context of drug discovery, the distinction between 3-cyclopentyl and 5-cyclopentyl pyrazoles presents a dual challenge: tautomeric dynamism in the parent species and regioisomeric staticity in
For the parent 1H-pyrazole , the 3- and 5-isomers are tautomers existing in rapid equilibrium; in solution, they are chemically identical.[1][2][3] The distinction only becomes chemically fixed and analytically critical upon
Part 1: The Tautomeric Reality (Parent 1H-Pyrazoles)[1]
Before attempting to distinguish "3-cyclopentyl" from "5-cyclopentyl" 1H-pyrazoles, it is critical to recognize that in solution, these are the same molecule due to annular tautomerism .[1]
-
The Equilibrium: The proton on the nitrogen oscillates rapidly between N1 and N2.[1]
-
The Consequence: In standard NMR solvents (CDCl₃, DMSO-
) at room temperature, you will observe an averaged signal . The carbons at positions 3 and 5 often appear broad or chemically equivalent.[1][2] -
The "Distinction": A distinction only exists in the solid state (X-ray crystallography) or at extremely low temperatures (<-40°C) where the proton exchange is slower than the NMR timescale.
Expert Insight: If you purchase "3-cyclopentyl-1H-pyrazole" from Vendor A and "5-cyclopentyl-1H-pyrazole" from Vendor B, you are buying the same compound.[1] The distinction is only relevant once you lock the structure by substituting the Nitrogen.[1]
Part 2: Distinguishing -Substituted Regioisomers (The Core Challenge)
Once the pyrazole nitrogen is alkylated (e.g.,
-
1-alkyl-3-cyclopentylpyrazole (1,3-isomer): The bulky cyclopentyl group is far from the
-substituent.[1] -
1-alkyl-5-cyclopentylpyrazole (1,5-isomer): The bulky cyclopentyl group is adjacent to the
-substituent (steric clash).[1]
The Decision Matrix
The following logic flow dictates the analytical strategy:
Figure 1: Decision tree for assigning pyrazole regiochemistry via Nuclear Overhauser Effect Spectroscopy (NOESY).
Part 3: Experimental Protocols
Protocol A: 1H-1H NOESY Assignment (Gold Standard)
This is the most reliable method because it relies on through-space interactions (< 5 Å), which are unambiguous for 1,3 vs 1,5 differentiation.
Reagents & Setup:
-
Solvent: DMSO-
(Preferred over CDCl₃ to prevent signal overlap and increase viscosity, which can enhance NOE signals).[1] -
Concentration: ~10-15 mg in 0.6 mL.[1] High concentration is vital for 2D sensitivity.[1]
-
Parameters: Mixing time (
) = 300–500 ms.[1]
Step-by-Step Analysis:
-
Assign the
-Alkyl Protons: Locate the protons on the group attached to Nitrogen (e.g., -Methyl singlet ~3.8-4.0 ppm).[1] -
Assign the Cyclopentyl Methine: Locate the single proton on the cyclopentyl ring attached to the pyrazole (multiplet, typically ~2.9-3.2 ppm).[1]
-
Check for Cross-Peaks:
-
1,5-Isomer: You will see a strong NOE cross-peak between the
-Alkyl protons and the Cyclopentyl methine proton.[1] Reason: They are spatially crowded neighbors.[1] -
1,3-Isomer: You will see NO NOE between
-Alkyl and Cyclopentyl.[1] Instead, you should see an NOE between the -Alkyl and the pyrazole H5 proton (if H5 is unsubstituted) or H4.
-
Protocol B: 13C NMR Chemical Shift Trends
While less definitive than NOESY, Carbon-13 shifts provide supporting evidence.[1]
-
C3 vs C5 Shifts: In
-substituted pyrazoles, the C3 and C5 carbons resonate at different frequencies.[1][2][3][4][5] -
General Trend: The C5 carbon (adjacent to N) is typically deshielded (downfield) compared to C3, but this depends heavily on the substituent.
-
HMBC (Heteronuclear Multiple Bond Correlation):
Part 4: Data Comparison Table
The following table summarizes the expected spectroscopic differences between the two regioisomers for a hypothetical 1-methyl-cyclopentylpyrazole.
| Feature | 1-Methyl-3-Cyclopentylpyrazole (1,3-Isomer) | 1-Methyl-5-Cyclopentylpyrazole (1,5-Isomer) |
| Steric Environment | Unhindered (Thermodynamic Product) | Hindered (Kinetic/Steric Clash) |
| NOESY Correlation | ||
| NOESY Negative | No NOE between | No NOE between |
| 1H NMR ( | Typically ~3.8 ppm | Typically ~3.9 - 4.1 ppm (Deshielded by steric compression) |
| Synthesis Favorability | Major product in basic alkylation | Minor product (unless directed) |
Part 5: Synthetic Causality & Control[1]
Understanding how you made the compound often predicts which isomer you have.[1]
-
Alkylation of 1H-Pyrazole:
-
Reaction: 3-cyclopentyl-1H-pyrazole + Alkyl Halide + Base (
or NaH).[1] -
Outcome: The 1,3-isomer is usually the major product.[1]
-
Mechanism:[6] The lone pair on the nitrogen far from the bulky cyclopentyl group is more nucleophilic and less sterically hindered.[1] The alkyl group adds to the "far" nitrogen (N1), placing the cyclopentyl group at position 3.
-
-
Cyclocondensation (Knorr Synthesis):
-
Reaction: Hydrazine derivative (
) + 1,3-Diketone.[1] -
Outcome: Often a mixture, but can be directed by the electronics of the diketone.
-
Expert Tip: If you require the 1,5-isomer (the sterically crowded one), direct alkylation is a poor strategy. You should synthesize it de novo using a substituted hydrazine (
References
-
Alkylation Regioselectivity: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[1][3][7] Demonstrates how steric and electronic factors control the ratio of 1,3 vs 1,5 isomers during synthesis.
-
NMR Assignment (NOESY): Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. (2022).[1][6][8][9] Provides definitive NOESY protocols for assigning
-methyl vs Phenyl spatial relationships in pyrazoles. -
Tautomerism Fundamentals: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).[1][8] A comprehensive review of the tautomeric equilibrium of the parent species and solvent effects.
-
13C NMR Shifts: Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012).[1][10] Discusses chemical shift trends and correction of historical assignment errors in pyrazole rings.
-
General Pyrazole Chemistry: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Validates the use of low-temperature NMR to freeze tautomerism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 10. jocpr.com [jocpr.com]
Definitive Structural Analysis of 3-Cyclopentyl-1H-Pyrazole Kinase Inhibitors: An XRD-First Approach
Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Structural Biologists, and Crystallographers Focus: Co-crystal structure elucidation of kinase inhibitors containing the 3-cyclopentyl-1H-pyrazole scaffold.
Executive Summary: The "Hinge-Binder" Imperative
In the development of ATP-competitive kinase inhibitors, the 3-cyclopentyl-1H-pyrazole moiety represents a privileged scaffold. The pyrazole ring typically functions as a bidentate hydrogen bond donor/acceptor for the kinase hinge region, while the cyclopentyl group provides critical hydrophobic shape complementarity to the ATP-binding pocket (often the N-lobe or specificity pocket).
However, characterizing these complexes presents a unique challenge: Prototropic Tautomerism . The 1H-pyrazole ring exists in dynamic equilibrium between N1-H and N2-H tautomers. Misassigning this protonation state during lead optimization can result in "dead" analogs that fail to bind.
This guide objectively compares X-Ray Diffraction (XRD) against NMR and Computational Docking, demonstrating why XRD remains the non-negotiable gold standard for validating the binding mode of this specific scaffold.
Comparative Analysis: XRD vs. Alternatives
The following table contrasts the efficacy of XRD against solution-state NMR and Molecular Docking for determining the bioactive conformation of 3-cyclopentyl-1H-pyrazole complexes.
Table 1: Performance Matrix for Structural Elucidation
| Feature | X-Ray Diffraction (XRD) | Solution NMR (2D NOESY/TROSY) | Computational Docking (Glide/Gold) |
| Tautomer Assignment | Definitive. Hydrogen bond geometry (D-A distances) < 3.0 Å explicitly defines the N-H donor vs. N-acceptor. | Ambiguous. Rapid proton exchange on the NMR timescale often broadens pyrazole NH signals, making specific assignment difficult without cryo-probes. | Predictive (High Risk). Scoring functions often penalize the desolvation energy of the wrong tautomer incorrectly. |
| Hydrophobic Packing | High Resolution. Visualizes the exact "pucker" conformation (envelope vs. twist) of the cyclopentyl ring in the hydrophobic pocket. | Low Resolution. NOE constraints can define proximity (< 5 Å) but rarely distinguish precise ring pucker conformations. | Rigid/Flexible Receptor. Often fails to model the "Induced Fit" where the protein side chains move to accommodate the bulky cyclopentyl group. |
| Water Networks | Explicit. Identifies structural water molecules bridging the pyrazole to the gatekeeper residue (critical for selectivity). | Inferred. Cannot easily observe rapidly exchanging water molecules at the protein-ligand interface. | Variable. Requires explicit water placement algorithms (e.g., WaterMap), which are computationally expensive and error-prone. |
| Throughput | Low/Medium. Requires crystal growth (1-4 weeks). | Medium. Requires protein isotopic labeling ( | High. Virtual screening of thousands of compounds in hours. |
Strategic Workflow: From Synthesis to Structure
The following diagram outlines the critical path for obtaining high-resolution co-crystals. Note the emphasis on "Seeding" to control nucleation, a common bottleneck for hydrophobic pyrazole complexes.
Figure 1: The critical path for co-crystallization of hydrophobic kinase inhibitors. Note that high DMSO concentrations (used to dissolve the pyrazole) can denature the kinase; strict limits are required.
Experimental Protocol: Co-Crystallization of Pyrazole-Kinase Complexes
Objective: Obtain diffraction-quality crystals of a generic Kinase Domain (e.g., CDK2, JAK2) bound to a 3-cyclopentyl-1H-pyrazole derivative.
Phase 1: Complex Preparation
-
Ligand Solubilization: Dissolve the pyrazole inhibitor in 100% DMSO to a concentration of 50-100 mM.
-
Incubation: Mix the protein solution (typically 10-15 mg/mL) with the ligand.
-
Target Ratio: 1:1.2 to 1:2 (Protein:Ligand).
-
Critical Step: Add the ligand slowly while vortexing to prevent local precipitation. Ensure final DMSO concentration is < 2-3%.
-
Duration: Incubate on ice for 1 hour to ensure equilibrium binding.
-
Phase 2: Vapor Diffusion (Hanging Drop)
Since the cyclopentyl group is hydrophobic, the complex often crystallizes in conditions containing organic co-solvents or PEG (Polyethylene Glycol).
-
Reservoir Solution: Prepare 500 µL of precipitant in a 24-well plate.
-
Standard Screen: 0.1 M HEPES (pH 7.5), 20-30% PEG 3350, 0.2 M Ammonium Sulfate.
-
-
Drop Setup: Mix 1 µL of Protein-Ligand Complex + 1 µL of Reservoir Solution on a siliconized cover slip.
-
Sealing: Invert the cover slip over the reservoir and seal with grease.
-
Observation: Store at 18°C. Crystals typically appear within 3-10 days.
Phase 3: Cryo-Protection & Data Collection
-
Cryo-solution: Supplement the reservoir solution with 20-25% Glycerol or Ethylene Glycol.
-
Mounting: Loop the crystal and flash-cool in liquid nitrogen.
-
Collection Strategy: Collect 180-360° of data (0.5° oscillation) to ensure high redundancy, which is crucial for resolving the electron density of the flexible cyclopentyl ring.
Data Interpretation & Validation
When analyzing the electron density map (
A. The Tautomer Check (The "Flip")
The pyrazole ring is nearly symmetric in shape but asymmetric in electrostatics.
-
Correct Assignment: The Nitrogen acting as a Donor (N-H) must be within 2.8–3.2 Å of a backbone Carbonyl oxygen (Acceptor).
-
Incorrect Assignment: If you model the N-H facing a backbone Amide (N-H), you will see a repulsive clash or lack of density for the proton.
-
Validation Metric: Check the difference map (
). A positive green peak near a Nitrogen usually indicates an unmodeled proton, confirming it as the donor.
B. Cyclopentyl Ring Pucker
The cyclopentyl ring is rarely planar. It adopts an "envelope" or "half-chair" conformation to maximize Van der Waals contact with hydrophobic residues (e.g., Gatekeeper Methionine/Threonine).
-
B-Factor Analysis: If the B-factors of the cyclopentyl carbons are significantly higher (> 1.5x) than the pyrazole ring, the hydrophobic fit is poor, or the ring is disordered.
Interaction Map: The "Hinge" Binding Mode
The following diagram illustrates the canonical binding mode validated by XRD for this class of inhibitors (e.g., Ruxolitinib analogs).
Figure 2: Canonical interaction map. The pyrazole establishes the orientation via H-bonds, while the cyclopentyl group exploits the hydrophobic pocket adjacent to the gatekeeper residue.
References
-
Lin, A., et al. (2009). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI. (Discusses binding modes of pyrazoles in VRK1 and c-Src).
-
Duan, J., et al. (2012). Discovery of Intestinal-Specific Inhibitors of p38α MAP Kinase. ACS Medicinal Chemistry Letters. (Details the crystallization of pyrazole-urea inhibitors).
-
Moghadam, E.S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. MDPI. (Review of pyrazole scaffolds including Ruxolitinib and Tozasertib).
-
BenchChem Technical Support. Interpreting Complex NMR Spectra of Pyrazole Derivatives. (Highlights the difficulty of NMR tautomer assignment).
-
PDB Entry 2W17. Crystal structure of Aurora-A kinase in complex with Tozasertib (VX-680). (Classic example of the aminopyrazole binding mode).
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 3-Cyclopentyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Safe and Compliant Disposal of a Novel Pyrazole Compound.
The Precautionary Principle: Hazard Assessment in the Absence of a Specific Safety Data Sheet (SDS)
A specific Safety Data Sheet (SDS) for 3-cyclopentyl-1H-pyrazole is not publicly available. In such instances, a conservative approach based on the known hazards of its constituent chemical groups—the pyrazole ring and the cyclopentyl substituent—is paramount.
Likely Hazards Based on Analogous Compounds:
-
Oral Toxicity: Many pyrazole-based compounds are classified as harmful if swallowed.[1]
-
Skin and Eye Irritation: Substituted pyrazoles frequently cause skin and eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][2]
-
Flammability: The cyclopentyl group suggests the compound may be flammable, similar to cyclopentane which is a highly flammable liquid.[4][5]
Given these potential hazards, 3-cyclopentyl-1H-pyrazole should be handled as a hazardous substance. The following table summarizes the likely hazard classifications based on available data for similar compounds.
| Hazard Category | Anticipated Classification | Rationale based on Structural Analogs |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Pyrazole derivatives often exhibit oral toxicity.[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of substituted pyrazoles.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Frequently observed with pyrazole-containing molecules.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of pyrazole dust or vapors can irritate the respiratory system.[1][2] |
| Flammability | Possible Flammable Solid/Liquid | The cyclopentyl moiety suggests potential flammability.[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-cyclopentyl-1H-pyrazole in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4][6]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably a fume hood.[6]
Step-by-Step Disposal Protocol
The disposal of 3-cyclopentyl-1H-pyrazole must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. The following workflow provides a clear, actionable plan.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for 3-cyclopentyl-1H-pyrazole waste. The container should have a secure, tight-fitting lid.
-
Waste Characterization: The waste should be classified as hazardous chemical waste. Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-cyclopentyl-1H-pyrazole," the CAS number "476629-87-5," and a clear indication of the associated hazards (e.g., "Harmful," "Irritant," "Flammable").
Step 2: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which is typically located within the laboratory where the waste is generated. The SAA should be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to mitigate the impact of potential spills or leaks.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[4][8]
Step 3: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is approaching the designated accumulation time limit (as per your institution's and local regulations), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Documentation: Be prepared to provide all necessary information about the waste, including its chemical identity, quantity, and known or suspected hazards.
-
Incineration as the Preferred Method: For organic compounds like 3-cyclopentyl-1H-pyrazole, chemical incineration at a licensed facility is the preferred method of disposal. This process ensures the complete destruction of the compound.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-cyclopentyl-1H-pyrazole.
Caption: Decision workflow for the safe disposal of 3-cyclopentyl-1H-pyrazole.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper management of chemical waste is not merely a regulatory requirement; it is a cornerstone of responsible scientific practice. While the absence of a specific SDS for 3-cyclopentyl-1H-pyrazole presents a challenge, a thorough evaluation of its structural components allows for the development of a safe and effective disposal plan. By adhering to the precautionary principle, utilizing appropriate personal protective equipment, and following a systematic disposal workflow, researchers can ensure the protection of themselves, their colleagues, and the environment.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from [Link]
-
Capot Chemical. (2025, November 16). MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl]. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazard Data. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. cpchem.com [cpchem.com]
- 6. capotchem.com [capotchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 3-cyclopentyl-1H-pyrazole
Executive Summary & Scientific Context
3-Cyclopentyl-1H-pyrazole (CAS: 105656-83-1) is a critical nitrogen-heterocyclic building block, frequently employed in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.
While often categorized generically as an organic intermediate, its structural similarity to other bioactive pyrazoles necessitates a precautionary handling strategy . In the absence of comprehensive toxicological data for this specific isomer, researchers must operate under the assumption of potential acute toxicity (oral/dermal) and respiratory irritation .
This guide synthesizes GHS hazard data with practical, field-proven containment strategies to ensure researcher safety without impeding experimental throughput.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The primary risks associated with 3-cyclopentyl-1H-pyrazole stem from its physical state (finely divided solid) and its pharmacological potential.
| Hazard Class | GHS Code | Signal Word | Operational Risk |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1][2] High risk during weighing/transfer due to hand-to-mouth contamination vectors. |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][3] Lipophilic cyclopentyl group may facilitate dermal absorption. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2][4] Dust particles are abrasive and chemically reactive with mucous membranes. |
| STOT-SE | H335 | Warning | May cause respiratory irritation.[1] Airborne dust is the primary inhalation vector. |
Critical Insight: Unlike simple inorganic salts, pyrazole derivatives can exhibit "hapten-like" activity, potentially leading to sensitization after repeated low-level exposures. Zero-skin-contact is the operational goal.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for bioactive intermediates. The following PPE system is designed to create multiple redundancy layers.
A. Respiratory Protection (The Primary Defense)[5]
-
Engineering Control (Mandatory): Handle all solids in a certified Chemical Fume Hood or Powder Weighing Station .
-
PPE Overlay: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-certified N95 or P100 particulate respirator .
-
Why: Surgical masks offer zero protection against chemical dust inhalation.
-
B. Ocular Protection[1][3][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Scientific Rationale: Standard safety glasses have gaps. Pyrazole dust is fine and electrostatic; it can bypass glasses and dissolve in the lacrimal fluid of the eye, creating a concentrated irritant solution directly on the cornea.
C. Hand Protection (The Double-Glove Protocol)
We utilize a Double-Gloving Strategy to mitigate permeation and cross-contamination.
-
Inner Layer: 4-mil Nitrile (High dexterity, skin barrier).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
Technique: Tape the inner glove to the lab coat sleeve. The outer glove is removed immediately inside the fume hood after handling the compound, keeping the inner glove (and the lab environment) clean.
Material Note: Avoid Latex. Nitrogen heterocycles generally show better chemical resistance profiles with Nitrile or Butyl rubber.
D. Body Protection[8]
-
Standard: Cotton/Polyester Lab Coat (Buttoned).
-
Enhanced: If handling >10g, wear a Tyvek® disposable apron or sleeve covers to prevent dust accumulation on fabric clothing, which can track chemicals out of the lab.
Operational Workflow: Step-by-Step
This protocol ensures containment from storage to reaction vessel.
Phase 1: Preparation
-
Static Control: 3-Cyclopentyl-1H-pyrazole is a dry powder prone to static charge. Place an ionizing bar or anti-static gun near the balance if available.
-
Staging: Place all weighing boats, spatulas, and solvent vials inside the fume hood before opening the container.
Phase 2: Weighing & Transfer
-
Don PPE: Apply the double-glove system.
-
Open: Open the container only inside the hood.
-
Transfer: Use a disposable anti-static weighing boat.
-
Solubilization (Critical Step):
-
Best Practice: Dissolve the solid in the reaction solvent (e.g., DCM, DMF, DMSO) immediately in the weighing boat or transfer vial before moving it to the reaction setup.
-
Why: Handling a solution is safer than handling a dust. Once dissolved, the inhalation risk drops significantly (assuming solvent vapor is controlled).
-
Phase 3: Decontamination & Disposal
-
Solid Waste: Contaminated weighing boats and outer gloves go into Solid Hazardous Waste (sealed bag).
-
Liquid Waste: Rinsate goes to Organic Solvent Waste .
-
Surface Wipe: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible residues.
Visualizing the Safety Logic
The following diagram illustrates the "Decision Matrix" for handling this compound, ensuring no step is skipped based on the quantity used.
Caption: Operational Safety Decision Matrix for handling 3-Cyclopentyl-1H-pyrazole, prioritizing engineering controls and redundant PPE.
Emergency Response Plan
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Brush then Wash: Gently brush off dry powder (do not wet initially to avoid spreading), then wash with soap and water for 15 mins. | Monitor for redness/irritation. Consult SDS. |
| Eye Contact | Flush: Immediately flush with eyewash station for 15 mins, holding eyelids open. | Seek medical attention immediately (Ophthalmologist).[1] |
| Inhalation | Evacuate: Move to fresh air. | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (< 5g) | Wet Wipe: Cover with wet paper towels to prevent dust, then scoop into waste bag. | Clean area with soap/water.[3][4] |
References
-
PubChem. (n.d.). Compound Summary: Pyrazole Derivatives. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Pyrazole. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link][5]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
